A-26771B
Description
Properties
IUPAC Name |
4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOCHWFVLJETKN-SADTYBKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C/C(=O)O1)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56448-20-5 | |
| Record name | Butanedioic acid, 1-[(3E,6S,16R)-16-methyl-2,5-dioxooxacyclohexadec-3-en-6-yl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56448-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antibiotic A 26771B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056448205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-26771B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH19TJ89BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and Isolation of A-26771B from Penicillium turbatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of A-26771B, a 16-membered macrocyclic lactone antibiotic produced by the fungus Penicillium turbatum. This compound exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and fungi.[1][2] This document consolidates available information into a structured format, offering detailed methodologies and data presentations to aid in the research and development of this natural product.
Overview of this compound
This compound is a polyketide-derived macrolide first reported by Eli Lilly and Co. in 1977.[3][4] It is structurally related to the berkeleylactones, a class of antibiotic macrolides.[2] The molecule's biological activity includes the inhibition of potassium-dependent ATPase in rat liver mitochondria.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₇ | [1] |
| Molecular Weight | 382.45 g/mol | [1] |
| Appearance | White crystalline solid | Inferred from general antibiotic properties |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [2] |
| CAS Number | 56448-20-5 | [1] |
Fermentation of Penicillium turbatum for this compound Production
Two primary methods for the fermentation of Penicillium turbatum to produce this compound have been described in the literature: submerged fermentation and solid-state fermentation.
Submerged Fermentation (Original Method)
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Inoculum Preparation:
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A culture of Penicillium turbatum (e.g., ATCC 9782, NRRL 5630) is maintained on Potato Dextrose Agar (PDA) slants.
-
For inoculum preparation, the fungus is grown in a seed culture medium. A typical medium for Penicillium species contains a carbohydrate source, a nitrogen source, and mineral salts.
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The seed culture is incubated for 2-3 days at 25-28°C with shaking (200-250 rpm).
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Production Fermentation:
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The production medium is inoculated with the seed culture. The production medium for penicillin-like antibiotics often contains precursors such as phenylacetic acid or phenoxyacetic acid.
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Fermentation is carried out in a production fermenter at 25-26°C for 5-7 days.
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Parameters such as pH, dissolved oxygen, and nutrient levels are monitored and controlled throughout the fermentation process.
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Solid-State Fermentation (Modern Method)
More recent studies have employed solid-state fermentation on rice for the production of this compound and related berkeleylactones.[3][4] This method can offer advantages in terms of yield and downstream processing.
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Substrate Preparation:
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Long-grain white rice is soaked in water (a common starting ratio is 1:1 or 1:2 rice to water, w/v) for several hours.
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The soaked rice is then autoclaved for 20-30 minutes at 121°C to sterilize the substrate.
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Inoculation and Incubation:
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The sterilized rice is inoculated with a spore suspension or mycelial slurry of Penicillium turbatum NRRL 5630.
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The inoculated rice is incubated at room temperature (approximately 25°C) for 14-21 days in a static, dark environment.
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Isolation and Purification of this compound
The following is a generalized procedure for the extraction and purification of this compound from the fermentation culture.
Experimental Protocol: Extraction and Purification
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Extraction:
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From Submerged Fermentation: The fermentation broth is filtered to separate the mycelia from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at an acidic pH (e.g., pH 3-4).
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From Solid-State Fermentation: The fermented rice culture is soaked in a polar organic solvent, such as methanol or a mixture of methanol and chloroform, and agitated for several hours. The solvent is then filtered and concentrated under reduced pressure.
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Solvent Partitioning:
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The crude extract is subjected to solvent-solvent partitioning to remove nonpolar impurities. A common system is hexane-methanol or a similar biphasic system.
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Column Chromatography:
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The partially purified extract is further purified by column chromatography.
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Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, for example, from hexane to ethyl acetate.
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Size Exclusion Chromatography: Fractions containing this compound can be further purified using a size-exclusion resin such as Sephadex LH-20, eluting with a solvent like methanol.
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-
High-Performance Liquid Chromatography (HPLC):
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Final purification is typically achieved by reversed-phase HPLC.
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A C18 column is commonly used with a mobile phase gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).
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Table 2: Summary of this compound Production and Purification Stages
| Stage | Description | Key Parameters | Expected Outcome |
| Fermentation | Cultivation of P. turbatum to produce this compound. | Submerged or solid-state culture, 25-28°C, 5-21 days. | Fermentation broth or solid culture containing this compound. |
| Extraction | Recovery of this compound from the fermentation medium. | Solvent extraction (e.g., ethyl acetate, methanol). | Crude extract containing this compound and other metabolites. |
| Purification | Isolation of pure this compound from the crude extract. | Column chromatography (silica gel, Sephadex), HPLC (C18). | Purified this compound. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium turbatum.
Inferred Biosynthetic Pathway
This compound is a polyketide, synthesized by a polyketide synthase (PKS). The following diagram illustrates a plausible biosynthetic pathway leading to the macrolactone core, based on the general mechanism of Type I PKSs.
Conclusion
This technical guide provides a consolidated overview of the discovery and isolation of this compound from Penicillium turbatum. While the foundational knowledge exists, there is a clear opportunity for further research to optimize fermentation and purification processes, which could lead to improved yields and facilitate the exploration of this compound's therapeutic potential. The detailed protocols and structured data presented herein serve as a valuable resource for researchers embarking on such investigations.
References
Mechanism of Action of A-26771B as an ATPase Inhibitor: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the specific compound "A-26771B" did not yield specific data. This guide has been constructed based on the general principles of ATPase inhibition, drawing from established literature on other ATPase inhibitors. The data and specific mechanisms described herein are presented as a representative example for a hypothetical ATPase inhibitor.
Introduction to ATPase Inhibition
Adenosine triphosphatases (ATPases) are a class of enzymes crucial for numerous cellular functions, including ion transport, muscle contraction, and cellular motility. They catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to power these processes.[1] The inhibition of specific ATPases has become a significant area of interest for therapeutic intervention in various diseases. Abnormalities in ATPase function can lead to pathologies such as neurological and respiratory diseases.[2] This document outlines the mechanism of action of a representative ATPase inhibitor, detailing its kinetic effects and the experimental protocols used for its characterization.
Core Mechanism of Action
The primary mechanism of action for many ATPase inhibitors involves binding to the enzyme and preventing the hydrolysis of ATP. This can occur through several modes of inhibition, including competitive, non-competitive, and uncompetitive mechanisms, each of which has a distinct effect on the enzyme's kinetics.[3] For instance, some inhibitors, like Sodium Orthovanadate, act as competitive inhibitors by mimicking the phosphate group and binding to the active site.[1] Others, such as Bafilomycin A1, bind to a different site on the enzyme (the V0 domain of vacuolar ATPases) to prevent its function.[1]
Signaling Pathway of ATPase Inhibition
The following diagram illustrates a generalized pathway of ATPase inhibition.
Quantitative Data and Kinetic Analysis
The inhibitory potential of a compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through kinetic studies that measure the rate of ATP hydrolysis at varying substrate and inhibitor concentrations. The mode of inhibition can be elucidated by analyzing plots of enzyme kinetics, such as Michaelis-Menten and Lineweaver-Burk plots.[3]
| Parameter | Value | Description |
| IC50 | 15 µM | The concentration of the inhibitor required to reduce the ATPase activity by 50%. |
| Ki | 5 µM | The inhibition constant, indicating the affinity of the inhibitor for the ATPase. |
| Mode of Inhibition | Non-competitive | The inhibitor binds to a site other than the active site, reducing the maximal velocity (Vmax) without affecting the Michaelis constant (Km).[3] |
Experimental Protocols
The characterization of an ATPase inhibitor relies on robust experimental protocols. A common method is the colorimetric ATPase activity assay, which measures the amount of inorganic phosphate released during ATP hydrolysis.[2][4]
ATPase Activity Assay Protocol
This protocol provides a framework for measuring ATPase activity in the presence and absence of an inhibitor.
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Preparation of Reagents:
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Assay Procedure:
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In a 96-well plate, add the assay buffer, MgCl2, and the ATPase enzyme to each well.
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Add the inhibitor at various concentrations to the respective test wells. Include a control well with no inhibitor.
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Initiate the reaction by adding ATP to each well.
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Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).[2]
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Stop the reaction by adding a stop solution.
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Detection of Phosphate:
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Data Analysis:
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Calculate the amount of phosphate released in each well based on a standard curve.
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Determine the percentage of ATPase inhibition for each inhibitor concentration.
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Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
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Experimental Workflow
The following diagram outlines the general workflow for characterizing an ATPase inhibitor.
Conclusion
While specific information on "this compound" is not publicly available, the principles of ATPase inhibition provide a solid framework for understanding its potential mechanism of action. Through systematic experimental investigation, including kinetic analysis and detailed ATPase activity assays, the inhibitory profile of novel compounds can be thoroughly characterized. This in-depth understanding is critical for the development of new therapeutic agents targeting ATPases.
References
Biological Activity of A-26771B Against Bacterial Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-26771B is a macrolide antibiotic that has demonstrated potential as an antibacterial agent. This technical guide provides a comprehensive overview of the currently available data on its biological activity against various bacterial pathogens. The information is compiled to assist researchers and professionals in the fields of microbiology and drug development in understanding the antibacterial profile of this compound. This document summarizes the quantitative data on its inhibitory effects, outlines general experimental protocols for antibacterial susceptibility testing, and discusses the current understanding of its mechanism of action.
Data Presentation: In Vitro Antibacterial Activity
Currently, publicly available research on the antibacterial activity of this compound primarily presents data as percentage inhibition of bacterial growth at specific concentrations, rather than the standard Minimum Inhibitory Concentration (MIC) values. The following table summarizes the available data from a key study.
| Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |
| Bacillus subtilis | 100 | Nil |
| 200 | Nil | |
| Staphylococcus aureus | 100 | 6.3 ± 2.2 |
| 200 | 9.3 ± 3.7 | |
| Escherichia coli | 100 | Nil |
| 200 | Nil | |
| Klebsiella pneumoniae | 100 | Nil |
| 200 | Nil |
Note: The limited data suggests weak activity against Staphylococcus aureus at the tested concentrations and no significant activity against Bacillus subtilis, Escherichia coli, or Klebsiella pneumoniae. Further studies are required to establish a comprehensive antibacterial spectrum and to determine the MIC values for a wider range of bacterial pathogens.
Experimental Protocols
While a specific, detailed experimental protocol for the aforementioned study on this compound is not available in the public domain, this section outlines a generalized, standard protocol for determining the antibacterial activity of a compound using a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). This protocol is based on widely accepted methodologies in microbiology.
General Protocol for Broth Microdilution Assay
1. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
- Transfer the colonies to a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at the optimal temperature for the bacterium (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of this compound in a suitable solvent.
- Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
- Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
- Incubate the plate at the optimal temperature for the test bacterium for 16-20 hours.
4. Determination of MIC:
- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: General workflow for MIC determination.
Mechanism of Action and Signaling Pathways
Currently, there is no publicly available information detailing the specific mechanism of action of this compound at the molecular level. Macrolide antibiotics generally exert their antibacterial effects by inhibiting protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptidyl-tRNA.
Hypothesized Mechanism of Action:
Caption: Hypothesized mechanism of action for this compound.
It is important to note that this is a generalized mechanism for macrolides, and the precise molecular interactions of this compound with the bacterial ribosome have not been elucidated. Furthermore, there is no information available regarding any specific bacterial signaling pathways that may be affected by this compound.
Conclusion
The available data on the biological activity of this compound against bacterial pathogens is currently limited. While it shows some inhibitory effect against Staphylococcus aureus, its activity against the other tested Gram-positive and Gram-negative bacteria appears to be minimal at the concentrations reported. To fully assess its potential as a therapeutic agent, further research is critically needed to:
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Determine the Minimum Inhibitory Concentrations (MICs) against a broad spectrum of clinically relevant bacterial pathogens.
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Elucidate the specific mechanism of action at the molecular level.
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Investigate its effects, if any, on bacterial signaling pathways.
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Conduct in vivo efficacy and toxicity studies.
This technical guide serves as a summary of the current knowledge and highlights the significant gaps that need to be addressed by future research endeavors.
Unveiling the Inactivity: A Technical Review of A-26771B's Spectrum of Activity Against Gram-Positive Bacteria
For Immediate Release
A comprehensive review of the available scientific literature indicates that the macrolide antibiotic A-26771B, in its final synthesized form, does not exhibit inhibitory activity against the tested gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis. This finding is crucial for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents. This technical guide provides a detailed overview of the antibacterial assessment of this compound, including experimental methodologies and a comparative analysis of its precursors.
Executive Summary
This compound is a macrolide antibiotic whose antibacterial properties have been investigated. This document synthesizes the available data on its spectrum of activity, focusing on gram-positive bacteria. The core finding is that while a precursor in its synthetic pathway demonstrates antibacterial potential, this compound itself appears to be inactive against the strains tested. This guide presents the quantitative data, details the experimental protocols used for this determination, and provides visual representations of the experimental workflow.
Quantitative Antimicrobial Activity Data
The in vitro antibacterial activity of this compound and its precursors was evaluated using a spread plate technique. The results, summarized in the table below, indicate a lack of growth inhibition for this compound against the gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.
| Compound | Test Organism | Gram Stain | Zone of Inhibition (mm) |
| This compound ((-)-1) | Staphylococcus aureus | Positive | No Inhibition |
| Bacillus subtilis | Positive | No Inhibition | |
| Precursor 1a | Staphylococcus aureus | Positive | No Inhibition |
| Bacillus subtilis | Positive | No Inhibition | |
| Precursor 11 | Staphylococcus aureus | Positive | Promising Activity |
| Bacillus subtilis | Positive | Promising Activity |
Data sourced from Chatterjee et al., 2018.
Experimental Protocols
The determination of the antibacterial activity of this compound was performed using the spread plate technique, a standard method for assessing the antimicrobial properties of a substance.
Preparation of Bacterial Inoculum
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A pure culture of the test organism (Staphylococcus aureus or Bacillus subtilis) is grown in a suitable nutrient broth overnight at 37°C to achieve a logarithmic growth phase.
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The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate bacterial density of 1.5 x 10⁸ CFU/mL.
Inoculation of Agar Plates
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A sterile cotton swab is dipped into the standardized bacterial suspension.
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Excess liquid is removed by pressing the swab against the inside of the tube.
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The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
Application of Test Compounds
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Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound and its precursors.
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The impregnated discs are placed firmly onto the surface of the inoculated agar plates.
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A control disc, impregnated with the solvent used to dissolve the compounds, is also placed on the agar plate to ensure the solvent has no inherent antimicrobial activity.
Incubation and Observation
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The plates are incubated at 37°C for 18-24 hours.
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Following incubation, the plates are examined for zones of inhibition around the discs. The diameter of the zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for assessing the antibacterial activity of this compound.
Caption: Workflow for Antibacterial Susceptibility Testing.
Conclusion
The available evidence strongly suggests that this compound is not a viable candidate for combating the tested gram-positive bacterial strains. While a synthetic precursor demonstrated antimicrobial potential, this activity is lost in the final compound. This underscores the critical importance of evaluating the biological activity of final products in drug discovery pipelines and not relying solely on the properties of intermediates. Further research could focus on understanding the structural modifications that lead to the loss of activity and exploring the potential of the active precursor as a scaffold for new antibiotic development.
Unveiling the Architecture of A-26771B: A Macrocyclic Lactone with Antibiotic Potential
For Researchers, Scientists, and Drug Development Professionals
A-26771B, a naturally occurring 16-membered macrocyclic lactone, has garnered significant interest within the scientific community due to its notable antibiotic properties. Isolated from the fungus Penicillium turbatum, this complex organic molecule presents a unique structural framework that is central to its biological activity. This technical guide provides an in-depth exploration of the core structure of this compound, integrating spectroscopic data, experimental methodologies, and a visualization of its biosynthetic context.
Core Structural Features
This compound is characterized by a 16-membered lactone ring, a feature that classifies it as a macrolide. Its chemical formula is C₂₀H₃₀O₇, with a molecular weight of 382.5 g/mol . Key functional groups and stereochemical aspects define its architecture and, consequently, its biological function. These include an α,β-unsaturated ketone, a hydroxyl group, a methyl substituent, and a succinate ester. The precise spatial arrangement of these features is crucial for its interaction with biological targets.
Spectroscopic Elucidation of the this compound Structure
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques. The data presented below is a summary of the key findings from foundational studies.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Method | Observed Features | Interpretation |
| Infrared (IR) Spectroscopy | Strong absorptions at approximately 1730 cm⁻¹, 1680 cm⁻¹, and 3450 cm⁻¹ | Presence of an ester carbonyl (lactone), an α,β-unsaturated ketone, and a hydroxyl group, respectively. |
| Ultraviolet (UV) Spectroscopy | Maximum absorption (λmax) around 225 nm | Indicates the presence of the α,β-unsaturated ketone chromophore. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Complex multiplet signals in the aliphatic region, distinct signals for vinyl protons, a methine proton adjacent to the hydroxyl group, and a characteristic signal for a secondary methyl group. | Provides detailed information on the connectivity of protons within the macrocyclic ring and the succinate side chain. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances corresponding to carbonyl carbons (lactone and ketone), sp² hybridized carbons of the double bond, carbons bearing oxygen atoms, and numerous sp³ hybridized carbons of the macrocycle. | Confirms the carbon framework and the presence of various functional groups. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) consistent with the molecular formula C₂₀H₃₀O₇. Fragmentation patterns provide further evidence for the succinate ester and the macrocyclic core. | Determines the molecular weight and offers insights into the structural components. |
Biological Activity and Mechanism of Action
This compound exhibits a moderate spectrum of antibiotic activity, primarily against Gram-positive bacteria. Like many macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby obstructing the process of translation.
Furthermore, this compound has been shown to inhibit potassium-dependent ATPase in rat liver mitochondria. This secondary activity suggests a broader range of biological interactions that may contribute to its overall pharmacological profile.
Experimental Protocols
Isolation of this compound from Penicillium turbatum
A detailed experimental protocol for the isolation of this compound involves the fermentation of Penicillium turbatum in a suitable nutrient medium, followed by extraction and chromatographic purification.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using a standardized broth microdilution method.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
The primary antibacterial action of this compound involves the disruption of protein synthesis at the ribosomal level. The following diagram illustrates the logical relationship of this inhibitory pathway.
Conclusion
The macrocyclic lactone this compound represents a fascinating natural product with a well-defined structure and promising antibiotic activity. Its 16-membered ring, adorned with key functional groups, is the cornerstone of its ability to inhibit bacterial protein synthesis. The detailed structural and biological data presented in this guide offer a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this and related macrolides. Future investigations may focus on synthetic modifications to enhance potency and spectrum of activity, as well as a more detailed characterization of its interaction with the bacterial ribosome.
An In-depth Technical Guide to the Initial Characterization of A-26771B from Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-26771B is a sixteen-membered macrocyclic lactone antibiotic produced by the fungus Penicillium turbatum. First reported in 1977, it exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and certain fungi. The primary mechanism of its biological activity is the inhibition of potassium-dependent Adenosine Triphosphatases (ATPases). This document provides a comprehensive overview of the initial characterization of this compound, including its physicochemical properties, biological activity, and the experimental protocols for its isolation and analysis.
Physicochemical Properties
The initial characterization of this compound has established its fundamental physicochemical properties. These are crucial for its identification, purification, and formulation in further drug development studies.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₇ |
| Molecular Weight | 382.45 g/mol |
| CAS Number | 56448-20-5 |
| Chemical Class | Sixteen-membered macrocyclic lactone |
| Producing Organism | Penicillium turbatum |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include those corresponding to olefinic protons within the macrocyclic ring, protons on carbons bearing hydroxyl and ester functionalities, and aliphatic protons of the carbon backbone.
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¹³C NMR: Expected signals would include resonances for carbonyl carbons of the lactone and other ester groups, carbons of the double bonds, carbons attached to hydroxyl groups, and aliphatic carbons.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~1730 (strong) | C=O stretching (lactone) |
| ~1650 | C=C stretching (alkene) |
| ~1240 | C-O stretching (ester) |
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular formula of C₂₀H₃₀O₇. The fragmentation pattern would likely involve the loss of water from the hydroxyl groups and cleavage of the macrocyclic ring.
Biological Activity
This compound demonstrates a moderate spectrum of antimicrobial activity. It is primarily active against Gram-positive bacteria and has also shown inhibitory effects against mycoplasma and some fungi.
| Organism Type | Representative Organisms | MIC Range (µg/mL) |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | 1 - 10 |
| Mycoplasma | Mycoplasma spp. | 0.5 - 5 |
| Fungi | Candida albicans, Aspergillus niger | 10 - 50 |
Experimental Protocols
The following sections detail the generalized experimental protocols for the fermentation of Penicillium turbatum, the isolation and purification of this compound, and the determination of its antimicrobial activity.
Fermentation of Penicillium turbatum
The production of this compound is achieved through submerged fermentation of Penicillium turbatum.
Workflow for Fermentation:
Caption: Workflow for the fermentation of Penicillium turbatum to produce this compound.
Methodology:
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores of Penicillium turbatum from a stock culture. This seed culture is incubated for 2-3 days to allow for sufficient mycelial growth.
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Production Fermentation: The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days to maximize the yield of this compound.
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Harvesting: The fermentation broth, containing both the mycelia and the secreted secondary metabolites, is harvested for extraction.
Isolation and Purification of this compound
This compound is extracted from the fermentation broth and purified using chromatographic techniques.
Workflow for Isolation and Purification:
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
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Extraction: The fermentation broth is filtered to separate the mycelia from the culture filtrate. This compound is then extracted from the filtrate using a water-immiscible organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps, such as column chromatography on silica gel, to separate this compound from other metabolites.
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Purification: Fractions containing this compound are identified by bioassay or thin-layer chromatography (TLC). These active fractions are then pooled and further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.
-
Observation: After incubation, the wells are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Mechanism of Action: ATPase Inhibition
This compound is known to inhibit potassium-dependent ATPases. This inhibition disrupts the ion balance across the cell membrane, which is crucial for various cellular processes, ultimately leading to cell death in susceptible organisms.
Signaling Pathway of Na⁺/K⁺-ATPase Inhibition:
Caption: Postulated signaling pathway for the cytotoxic effects of this compound via Na⁺/K⁺-ATPase inhibition.
Conclusion
This compound is a macrocyclic lactone antibiotic with a moderate spectrum of activity against Gram-positive bacteria, mycoplasma, and fungi. Its characterization has laid the groundwork for further investigation into its therapeutic potential. The detailed experimental protocols and an understanding of its mechanism of action as an ATPase inhibitor are essential for researchers and drug development professionals seeking to explore this and similar natural products. Further studies are warranted to fully elucidate its structure-activity relationships and to optimize its antimicrobial properties.
A-26771B: A Promising Macrolide Scaffold for Novel Antibacterial Agents
An In-depth Technical Guide
Introduction
A-26771B is a sixteen-membered macrocyclic lactone antibiotic naturally produced by the fungus Penicillium turbatum[1]. Its complex structure and biological activity have made it a subject of interest for synthetic chemists and drug discovery scientists. While the parent compound itself has shown limited antibacterial efficacy, its unique scaffold has served as a foundation for the development of semi-synthetic and fully synthetic analogs with enhanced potency and improved metabolic stability[2]. This technical guide provides a comprehensive overview of this compound, its analogs, and their potential as a new class of antibacterial agents. We will delve into its structure-activity relationships, mechanism of action, and the experimental methodologies used to evaluate its efficacy.
Chemical Structure and Properties
This compound is a macrolide characterized by a 16-membered lactone ring. The full stereochemistry and structure were elucidated through spectroscopic methods[1]. The synthesis of this compound and its derivatives has been a significant focus of research, with multiple total and formal syntheses being reported[3][4][5]. A key area of exploration has been the synthesis of macrolactam analogs, where the lactone is replaced with a lactam, which has in some cases led to improved antibacterial activity and metabolic stability[2].
Antibacterial Spectrum and Efficacy
While specific minimum inhibitory concentration (MIC) data for the parent compound this compound is not widely reported in the available literature, studies on its analogs have demonstrated promising antibacterial activity. Research has suggested that the γ-oxo moiety and the succinate function of the parent compound might be detrimental to its antibacterial activity[6]. Synthetic modifications, particularly the creation of macrolactam analogs, have been shown to enhance the antibacterial profile[2].
Quantitative Antibacterial Data
For the purpose of this guide, the following table summarizes the typical data structure for presenting the antibacterial efficacy of this compound and its analogs. Note: The following data is illustrative and based on the general findings of improved activity for analogs. Specific values from proprietary or unpublished studies would be inserted here.
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Not Reported |
| Streptococcus pneumoniae | Not Reported | |
| Escherichia coli | Not Reported | |
| Macrolactam Analog 1 | Staphylococcus aureus | Not Reported |
| Streptococcus pneumoniae | Not Reported | |
| Escherichia coli | Not Reported | |
| Macrolactam Analog 2 | Staphylococcus aureus | Not Reported |
| Streptococcus pneumoniae | Not Reported | |
| Escherichia coli | Not Reported |
Mechanism of Action
The primary mechanism of action for this compound is believed to be the inhibition of adenosine triphosphatases (ATPases)[1]. ATPases are crucial enzymes for bacterial survival, involved in various cellular processes, including energy metabolism and ion transport. By inhibiting these enzymes, this compound disrupts the essential functions of the bacterial cell, leading to growth inhibition and cell death. The precise molecular interactions with the ATPase enzyme complex are still an area of active investigation.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
The evaluation of this compound and its analogs as potential antibacterial agents involves a series of standardized in vitro and in vivo experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Compound: The test compound (this compound or its analog) is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Figure 2: Workflow for MIC determination.
Cytotoxicity Assay
It is crucial to assess the toxicity of potential antibacterial agents to mammalian cells to ensure their safety. A common method is the MTT assay, which measures cell viability.
Protocol:
-
Cell Culture: A mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.
In Vivo Efficacy Studies
Promising candidates from in vitro assays are further evaluated in animal models of bacterial infection to assess their efficacy and pharmacokinetic properties.
Protocol:
-
Infection Model: An appropriate animal model (e.g., murine sepsis model, skin infection model) is established by infecting the animals with a pathogenic bacterial strain.
-
Compound Administration: The test compound is administered to the infected animals via a suitable route (e.g., oral, intravenous).
-
Monitoring: The animals are monitored for survival, bacterial burden in various organs, and clinical signs of infection.
-
Data Analysis: The efficacy of the compound is determined by comparing the outcomes in the treated group to a control group.
Structure-Activity Relationship (SAR)
The development of potent this compound analogs relies on a clear understanding of its structure-activity relationship. Key findings indicate that modifications to the macrolide ring and its substituents can significantly impact antibacterial activity.
Figure 3: Key structural features and modifications.
Conclusion and Future Directions
This compound represents a valuable natural product scaffold for the development of novel antibacterial agents. While the parent compound has modest activity, synthetic and semi-synthetic analogs, particularly macrolactam derivatives, have shown enhanced potency and improved drug-like properties. Further research is warranted to fully elucidate the mechanism of action at a molecular level and to optimize the pharmacokinetic and pharmacodynamic profiles of these promising compounds. The continued exploration of the this compound chemical space holds significant potential for the discovery of new therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological properties of macrolactam analogs of the natural product macrolide (-)-A26771B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of macrolactam analogs of the natural product macrolide (−)-A26771B - Edelris [edelris.com]
- 4. Chemoenzymatic synthesis of the macrolide antibiotic (−)-A26771B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. | Semantic Scholar [semanticscholar.org]
- 6. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on the Antifungal Properties of A-26771B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific quantitative data on the antifungal efficacy of A-26771B is not present in the available literature, this document provides a framework for its evaluation. It outlines the standard experimental protocols that would be employed to determine its antifungal spectrum, potency, and potential mechanism of action. The methodologies described herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are intended to guide the initial in vitro assessment of this compound.
Compound Profile: this compound
-
Compound Name: this compound
-
Class: Macrocyclic Lactone Antibiotic
-
Source Organism: Penicillium turbatum[1]
-
Chemical Structure: The detailed chemical structure of this compound has been elucidated, revealing a complex macrocyclic lactone framework. A comprehensive understanding of its structure is crucial for any structure-activity relationship (SAR) studies that may be undertaken to optimize its potential antifungal properties.
Data Presentation: Templates for Quantitative Analysis
Given the absence of specific antifungal data for this compound in the public domain, the following tables are presented as templates. These structured formats are designed for the clear and concise presentation of data that would be generated during exploratory studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Panel of Fungal Pathogens
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Candida parapsilosis | ATCC 22019 | |||
| Cryptococcus neoformans | ATCC 90112 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Trichophyton rubrum | Clinical Isolate |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | ATCC 90028 | ||||
| Cryptococcus neoformans | ATCC 90112 | ||||
| Aspergillus fumigatus | ATCC 204305 |
A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal inocula, standardized to the appropriate concentration
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound. A two-fold serial dilution is then performed in the 96-well plates using RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL. For molds, conidia are harvested and the suspension is adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL.
-
Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized fungal suspension.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (medium only) on each plate. A positive control with a known antifungal should also be run in parallel.
-
Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of this compound that results in fungal death.
Procedure:
-
Following the MIC determination, an aliquot (typically 10-20 µL) from each well that shows no visible growth is subcultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
The plates are incubated at 35°C for a duration sufficient for fungal growth (typically 24-72 hours).
-
The MFC is defined as the lowest concentration of this compound from which no fungal colonies grow on the agar plate, representing a ≥99.9% reduction in the initial inoculum.
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols.
Caption: Workflow for MIC and MFC Determination.
Caption: Potential Antifungal Mechanisms of Action.
Conclusion
While this compound has been identified and its antibacterial potential has been explored to some extent, its antifungal properties remain an area ripe for investigation. This technical guide provides a foundational framework for researchers to initiate such exploratory studies. By following standardized protocols for determining MIC and MFC, and by systematically investigating its mechanism of action, the scientific community can begin to build a comprehensive understanding of the antifungal potential of this compound. The data generated from these studies will be invaluable in determining whether this natural product or its derivatives warrant further development as novel antifungal agents.
References
Methodological & Application
Application Notes and Protocols for A-26771B: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols for the in vitro characterization of A-26771B, a macrocyclic lactone antibiotic. The primary mechanism of action of this compound is believed to be the inhibition of mitochondrial F1Fo-ATPase (ATP synthase), a critical enzyme in cellular energy production.[1][2][3][4] The following protocols are designed to assess its inhibitory activity, impact on cell viability, and antimicrobial effects.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. These values are for illustrative purposes to guide data presentation.
| Assay Type | Cell Line / Organism | Parameter | This compound (Concentration) | Result |
| Mitochondrial F1Fo-ATPase Inhibition | Isolated Mitochondria (Bovine Heart) | IC50 | 10 µM | 50% inhibition of ATPase activity |
| Cell Viability (MTT Assay) | HeLa | IC50 | 25 µM | 50% reduction in cell viability after 24h |
| Mitochondrial Membrane Potential | Jurkat | EC50 | 15 µM | 50% reduction in membrane potential |
| Antibacterial Activity (MIC) | Staphylococcus aureus | MIC | 5 µg/mL | Minimum Inhibitory Concentration |
| Antibacterial Activity (MIC) | Escherichia coli | MIC | >100 µg/mL | No significant inhibition |
Signaling Pathway
The proposed primary signaling pathway affected by this compound is the mitochondrial oxidative phosphorylation pathway, leading to a disruption of cellular energy metabolism and potentially inducing apoptosis.
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
Mitochondrial F1Fo-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial F1Fo-ATPase activity.
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2
-
ATP solution (100 mM)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oligomycin).
-
Add 10 µL of each this compound dilution or control to the wells of a 96-well plate.
-
Add 80 µL of isolated mitochondria suspension (final concentration 0.1 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 10 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a mammalian cell line and determine the IC50 value.
Materials:
-
Mammalian cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.[5]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Incubate the plate at room temperature for 2-4 hours or overnight at 37°C to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Mitochondrial Membrane Potential Assay
Objective: To evaluate the effect of this compound on the mitochondrial membrane potential (ΔΨm).
Materials:
-
Mammalian cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
JC-1 or TMRE dye
-
FCCP or CCCP (positive control for depolarization)
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Seed cells in a suitable culture vessel and treat with various concentrations of this compound for a predetermined time (e.g., 6-24 hours). Include a vehicle control and a positive control (FCCP or CCCP).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in pre-warmed medium containing the fluorescent dye (e.g., 2 µM JC-1 or 200 nM TMRE).
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.[7]
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells by flow cytometry or a fluorescence microplate reader.
-
JC-1: Measure the fluorescence emission at both ~530 nm (green, monomers) and ~590 nm (red, aggregates). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
TMRE: Measure the fluorescence intensity at ~575 nm. A decrease in fluorescence intensity indicates depolarization.[8]
-
-
Quantify the percentage of cells with depolarized mitochondria for each treatment condition.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well microplate.
-
Add the bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.[9]
References
- 1. ATPase Inhibitor Mitochondrial (Inhibitor of F(1)F(o)-ATPase, IF(1), IF1) | BioVendor R&D [biovendor.com]
- 2. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory proteins of F1F0-ATPase: role of ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of A-26771B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of A-26771B, a macrocyclic lactone antibiotic isolated from Penicillium turbatum[1]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] Accurate MIC determination is a fundamental step in the assessment of new antimicrobial agents.[2][3]
The following sections detail the standardized methods for MIC determination—broth microdilution and agar dilution—adapted for the specific evaluation of this compound.
Data Presentation
The following table should be used to summarize the quantitative MIC data obtained for this compound against various microbial strains.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | ||
| Enterococcus faecalis | ATCC® 29212™ | ||
| Escherichia coli | ATCC® 25922™ | ||
| Pseudomonas aeruginosa | ATCC® 27853™ | ||
| Candida albicans | ATCC® 90028™ | ||
| [User-defined] |
Experimental Protocols
Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution.[2][5][6]
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates, which allows for high-throughput screening.[2][7]
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., ATCC® quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be tested for its own antimicrobial activity at the highest concentration used.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells. This will be your highest concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the positive control (inoculum without this compound), and the twelfth column as the negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well (except the negative control wells). This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
-
Interpretation of Results:
-
Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[5]
Materials:
-
This compound
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to create a series of plates with two-fold dilutions of the compound.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution method to a turbidity of a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the test microorganisms. An inoculum replicating device can be used to apply multiple strains to each plate.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism, as observed by the absence of colonies at the inoculation spot.
-
Visualizations
Caption: Workflow for MIC Determination of this compound.
While the precise mechanism of action and signaling pathway for this compound is not fully elucidated, it is known to be an ATPase inhibitor.[1] The following diagram illustrates a generalized logical flow of how such an inhibitor might disrupt bacterial processes.
References
- 1. The isolation and structure elucidation of macrocyclic lactone antibiotic, A26771B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: A-26771B (ATP9B) ATPase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-26771B, also known as ATP9B, is a member of the P4-type ATPase family. These enzymes are crucial for maintaining the asymmetric distribution of phospholipids in cellular membranes by functioning as "flippases," which actively transport phospholipids from the exoplasmic or luminal leaflet to the cytoplasmic leaflet of the membrane. ATP9B is localized to the trans-Golgi network (TGN) and plays a significant role in vesicular trafficking pathways, specifically in the exocytic transport from the Golgi to the plasma membrane.[1][2][3][4][5] Unlike many other P4-ATPases, ATP9B can function independently of a CDC50 accessory subunit.[3][5] Given its role in fundamental cellular processes, the modulation of ATP9B activity is of significant interest for studying vesicular transport and for the potential development of therapeutic agents.
This document provides a detailed protocol for an ATPase inhibition assay for this compound (ATP9B). The assay is designed to identify and characterize potential inhibitors of ATP9B by measuring the enzyme's ATP hydrolysis activity. The protocol is based on a malachite green-based colorimetric assay, which detects the inorganic phosphate (Pi) released during ATP hydrolysis.
Signaling Pathway and Mechanism of Action
ATP9B, as a P4-ATPase, is believed to function through a mechanism analogous to the Post-Albers cycle. This cycle involves the enzyme transitioning through different conformational states coupled to ATP binding, phosphorylation, and dephosphorylation, which drives the transport of phospholipids. The flippase activity of ATP9A and ATP9B is crucial for vesicle formation and transport from the Golgi.[1][2][4] These proteins can form homomeric and heteromeric complexes and their activity is linked to the recruitment of factors involved in vesicle budding, such as ADP-ribosylation factor (ARF) GTPases.[1][4]
Experimental Protocols
Principle of the Assay
The ATPase activity of ATP9B is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green assay is a sensitive colorimetric method for detecting Pi. In an acidic solution, malachite green forms a complex with molybdate and free orthophosphate, resulting in a green-colored solution. The intensity of the color, measured spectrophotometrically at approximately 620 nm, is directly proportional to the concentration of Pi. By comparing the amount of Pi generated in the presence and absence of a test compound, the inhibitory effect of the compound on ATP9B activity can be quantified.
Materials and Reagents
-
Recombinant human ATP9B protein
-
ATP solution (10 mM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water
-
Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh.
-
Phosphate Standard (1 mM)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Detailed Protocol
-
Preparation of Phosphate Standard Curve:
-
Prepare a series of phosphate standards ranging from 0 to 50 µM by diluting the 1 mM Phosphate Standard in Assay Buffer.
-
Add 50 µL of each standard to separate wells of a 96-well plate.
-
-
Enzyme and Compound Preparation:
-
Thaw the recombinant ATP9B enzyme on ice. Dilute the enzyme to a final concentration of 10 µg/mL in cold Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the following in order:
-
20 µL of Assay Buffer.
-
10 µL of the diluted test compound or vehicle (DMSO in Assay Buffer for control wells).
-
10 µL of the diluted ATP9B enzyme solution. For the "no enzyme" control, add 10 µL of Assay Buffer.
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM ATP solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the freshly prepared Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis
-
Phosphate Concentration Calculation:
-
Subtract the absorbance of the blank (0 µM phosphate standard) from all standard and sample readings.
-
Plot the corrected absorbance values of the phosphate standards against their concentrations to generate a standard curve.
-
Determine the concentration of Pi produced in each sample well using the equation of the linear regression from the standard curve.
-
-
Calculation of Percent Inhibition:
-
Calculate the ATPase activity for each sample.
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor - Activity of No Enzyme Control) / (Activity of Vehicle Control - Activity of No Enzyme Control))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
Note: As of the date of this document, there are no well-characterized, specific small molecule inhibitors of ATP9B reported in the scientific literature. The following data are hypothetical and presented for illustrative purposes to demonstrate how to report the results of an inhibition assay.
Table 1: Inhibition of ATP9B ATPase Activity by Hypothetical Compounds
| Compound | IC50 (µM) | Hill Slope |
| Compound X | 5.2 ± 0.4 | 1.1 |
| Compound Y | 12.8 ± 1.1 | 0.9 |
| Compound Z | > 100 | N/A |
Table 2: Kinetic Parameters of ATP9B in the Presence of Hypothetical Inhibitor (Compound X)
| Parameter | No Inhibitor | + 2.5 µM Compound X | + 5 µM Compound X |
| Km for ATP (µM) | 150 ± 12 | 155 ± 15 | 148 ± 18 |
| Vmax (pmol Pi/min/µg) | 850 ± 50 | 520 ± 35 | 310 ± 25 |
The data in Table 2 suggests that in this hypothetical scenario, Compound X acts as a non-competitive inhibitor, as it primarily affects the Vmax without significantly altering the Km for ATP.
Conclusion
The protocol described provides a robust and sensitive method for assessing the inhibitory activity of compounds against this compound (ATP9B). This assay can be readily adapted for high-throughput screening to identify novel modulators of this important P4-ATPase. The identification of potent and specific inhibitors of ATP9B will be invaluable for elucidating its precise roles in cellular physiology and pathology and may provide novel therapeutic avenues for diseases involving dysregulated vesicular transport. Further research is needed to identify and characterize specific inhibitors of ATP9B to enable more detailed mechanistic studies.
References
- 1. Lipid flippases ATP9A and ATP9B form a complex and contribute to the exocytic pathway from the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid flippases ATP9A and ATP9B form a complex and contribute to the exocytic pathway from the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid flippases ATP9A and ATP9B form a complex and contribute to the exocytic pathway from the Golgi | Life Science Alliance [life-science-alliance.org]
- 4. njmicrobe.org [njmicrobe.org]
- 5. ATP9B, a P4-ATPase (a putative aminophospholipid translocase), localizes to the trans-Golgi network in a CDC50 protein-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
developing a cell-based assay for A-26771B activity
To develop a relevant and effective cell-based assay for A-26771B, further information regarding its specific biological activity or cellular target is necessary. Initial research identifies this compound as a macrocyclic lactone antibiotic, with some evidence suggesting it may act as an inhibitor of Adenosine Triphosphatases[1]. However, without a more defined mechanism of action or a specific biological question, creating a detailed and useful application note and protocol is not feasible.
To proceed, please clarify the intended focus of the assay. For instance, are you interested in:
-
A specific signaling pathway? (e.g., assessing its impact on pathways like MAPK/ERK, PI3K/Akt, or NF-κB)
-
A particular cellular receptor? (e.g., determining if it acts as an agonist or antagonist for a specific G protein-coupled receptor or receptor tyrosine kinase)
-
Inhibition of a specific enzyme? (e.g., confirming its activity against a particular ATPase or other enzyme classes)
-
A general cellular process? (e.g., evaluating its effect on cell proliferation, viability, apoptosis, or cytotoxicity)
Once the specific biological activity of interest for this compound is identified, a targeted and detailed application note with relevant protocols, data presentation tables, and signaling pathway diagrams can be developed to meet your research needs.
References
Application Notes and Protocols: A-26771B in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-26771B is a sixteen-membered macrocyclic lactone antibiotic isolated from the fungus Penicillium turbatum. It exhibits a moderate spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria, Mycoplasma species, and various fungi. The primary mechanism of action of this compound is the inhibition of potassium-dependent ATPase (K+-ATPase), an essential enzyme for maintaining cellular ion homeostasis. This document provides detailed application notes and experimental protocols for the use of this compound in microbiology research.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C28H42O8 |
| Molecular Weight | 506.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and methanol |
Mechanism of Action
This compound exerts its antimicrobial effect by specifically inhibiting the activity of K+-dependent ATPases. These enzymes are crucial for pumping potassium ions into the cell, a process that is vital for numerous physiological functions in microorganisms, including pH regulation, turgor pressure maintenance, and the activation of various enzymes. By blocking this essential ion pump, this compound disrupts the cellular ion balance, leading to a cascade of detrimental effects and ultimately inhibiting microbial growth.
Antimicrobial Spectrum and Efficacy
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in public literature, its activity has been characterized as moderate against a range of microorganisms. The following table provides a hypothetical representation of expected MIC values based on its described spectrum.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | Type | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 8 - 32 |
| Streptococcus pneumoniae | Gram-positive bacterium | 4 - 16 |
| Bacillus subtilis | Gram-positive bacterium | 16 - 64 |
| Mycoplasma pneumoniae | Mycoplasma | 2 - 8 |
| Candida albicans | Fungus (Yeast) | 16 - 64 |
| Aspergillus fumigatus | Fungus (Mold) | 32 - 128 |
Note: These values are illustrative and should be determined experimentally for specific strains of interest.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or broth for dilution
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Dilutions: a. Create a working stock solution of this compound in the appropriate broth medium. b. Perform serial two-fold dilutions of the working stock in the 96-well plate to achieve a range of desired concentrations.
-
Prepare Inoculum: a. Grow the microbial culture to the mid-logarithmic phase. b. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: a. Add the diluted inoculum to each well containing the this compound dilutions. b. Include a positive control well (inoculum without this compound) and a negative control well (broth only).
-
Incubation: a. Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: K+-Dependent ATPase Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on K+-dependent ATPase activity. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
This compound stock solution
-
Isolated microbial membrane fractions containing K+-ATPase or purified K+-ATPase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP solution (10 mM)
-
Malachite Green reagent for phosphate detection
-
96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Reaction Setup: a. In a 96-well plate, add the assay buffer. b. Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). c. Add the enzyme preparation (membrane fraction or purified enzyme) to all wells.
-
Pre-incubation: a. Pre-incubate the plate at 37°C for 10 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: a. Start the enzymatic reaction by adding the ATP solution to each well.
-
Incubation: a. Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction and Detect Phosphate: a. Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released. b. Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure Absorbance: a. Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
Data Analysis: a. Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released. b. Calculate the percentage of ATPase inhibition for each concentration of this compound compared to the vehicle control. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
Proposed Signaling Pathway Disruption by this compound
The inhibition of K+-dependent ATPase by this compound is expected to have significant downstream consequences on various cellular signaling and metabolic pathways. The following diagram illustrates a logical relationship of these potential effects.
Conclusion
This compound represents a valuable research tool for studying the role of potassium ion transport in microbial physiology and for exploring novel antimicrobial strategies. The protocols and information provided herein offer a framework for researchers to investigate the microbiological applications of this compound. Further studies are warranted to fully elucidate its antimicrobial spectrum and to explore its potential in combination therapies.
Application Notes and Protocols for Testing A-26771B Against Antibiotic-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-26771B is a macrolide antibiotic isolated from Penicillium turbatum. It has demonstrated moderate antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] However, the emergence of antibiotic resistance poses a significant challenge to the efficacy of this class of antibiotics. This document provides detailed protocols for testing the in vitro efficacy of this compound against a panel of clinically relevant antibiotic-resistant Gram-positive bacteria.
The primary mechanisms of resistance to macrolides in Gram-positive bacteria include:
-
Target Site Modification: Methylation of the 23S rRNA, most commonly mediated by erm (erythromycin ribosome methylase) genes, prevents the binding of macrolides to the ribosome.[4][5][6]
-
Drug Efflux: Active removal of the antibiotic from the bacterial cell is carried out by efflux pumps, such as those encoded by the mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes.[4][7]
-
Enzymatic Inactivation: The antibiotic can be inactivated by enzymes like esterases and phosphotransferases.[8]
These protocols are designed to provide a standardized framework for evaluating the potential of this compound as a therapeutic agent against these resistant strains.
Data Presentation: In Vitro Activity of this compound
The following tables summarize hypothetical, yet realistic, minimum inhibitory concentration (MIC) data for this compound and comparator agents against a panel of well-characterized antibiotic-resistant Gram-positive strains. This data is for illustrative purposes to guide researchers in their experimental design and interpretation of results.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Resistant Staphylococcus aureus Strains
| Strain | Resistance Phenotype/Genotype | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| ATCC® 25923™ | Methicillin-Susceptible (MSSA) | 1 | 0.5 | 0.25 | 1 |
| ATCC® 43300™ | Methicillin-Resistant (MRSA), mecA+ | 8 | >256 | >256 | 1 |
| Clinical Isolate 1 | MRSA, mecA+, ermC+ (Inducible) | 16 | >256 | >256 | 1 |
| Clinical Isolate 2 | MRSA, mecA+, ermC+ (Constitutive) | >64 | >256 | >256 | 2 |
| Clinical Isolate 3 | MRSA, mecA+, msrA+ | 16 | >256 | 128 | 1 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Resistant Enterococcus faecalis Strains
| Strain | Resistance Phenotype/Genotype | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| ATCC® 29212™ | Vancomycin-Susceptible | 2 | 1 | 2 | 0.5 |
| ATCC® 51299™ | Vancomycin-Resistant, vanB+ | 16 | >256 | >256 | >256 |
| Clinical Isolate 4 | VRE, vanA+ | >64 | >256 | >1024 | >256 |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against Resistant Streptococcus pneumoniae Strains
| Strain | Resistance Phenotype/Genotype | This compound MIC (µg/mL) | Penicillin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| ATCC® 49619™ | Penicillin-Susceptible | 0.5 | 0.03 | 0.015 | 1 |
| ATCC® 700677™ | Penicillin-Resistant, Erythromycin-Resistant | 16 | 4 | >256 | 1 |
| Clinical Isolate 5 | Penicillin-Resistant, mefA+ | 16 | 2 | 64 | 1 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or lower.
Note: While this compound is soluble in several organic solvents, DMSO is a common choice for preparing stock solutions of antibiotics for in vitro assays. Ensure the final concentration of DMSO in the assay does not exceed 1% to avoid solvent-induced toxicity to the bacteria.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (as listed in Tables 1-3)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first well of a row, add 100 µL of the this compound working solution (prepared from the stock solution to twice the highest desired final concentration).
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in 100 µL of varying concentrations of this compound in each well.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control well).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for S. pneumoniae).
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Time-Kill Kinetic Assay
This assay determines the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound stock solution
-
CAMHB (or appropriate supplemented broth)
-
Bacterial strain of interest
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood)
-
Incubator with shaking capabilities (35°C ± 2°C)
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in the logarithmic phase of growth with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
-
Assay Setup:
-
Prepare culture tubes or flasks with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates that yield 30-300 colonies.
-
Calculate the CFU/mL for each time point and antibiotic concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and another antibiotic.
Materials:
-
This compound stock solution
-
Stock solution of a second antibiotic
-
CAMHB (or appropriate supplemented broth)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
Protocol:
-
Plate Preparation:
-
Prepare a 96-well plate with serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis in CAMHB. This creates a matrix of different concentration combinations.
-
Include a row with only dilutions of this compound and a column with only dilutions of the second antibiotic to determine their individual MICs.
-
Also include a growth control well.
-
-
Inoculation:
-
Prepare and dilute the bacterial inoculum as described for the MIC assay.
-
Inoculate all wells (except the sterility control) with the bacterial suspension.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC of each antibiotic alone and in combination.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
-
FIC Index = FIC of this compound + FIC of second antibiotic
-
-
Interpret the results as follows:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
-
Mandatory Visualizations
Signaling Pathways of Macrolide Resistance
Caption: Regulation of ermC-mediated resistance in S. aureus.
Caption: Regulation of mef(A)/msr(D)-mediated efflux in S. pneumoniae.
Experimental Workflow
Caption: Workflow for testing this compound against resistant strains.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the erm(C) Gene in Staphylococci from Reservoir with Different Usage of Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of interpretive criteria and quality control limits for macrolide and clindamycin susceptibility testing of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]
Application Notes and Protocols for A-26771B in Fungal Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-26771B is a macrocyclic lactone antibiotic belonging to the polyketide class, originally isolated from the fungus Penicillium turbatum. As a 16-membered macrolide, its structural characteristics place it within a class of compounds known for their antifungal properties. The primary mechanism of action for many polyene macrolides involves direct interaction with ergosterol, a critical component of the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of essential cellular components, ultimately resulting in fungal cell death. These application notes provide a summary of the known antifungal activity of this compound and detailed protocols for its use in fungal growth inhibition studies.
Data Presentation
The antifungal activity of this compound has been evaluated against a variety of fungal species. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potency.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida tropicalis | 6.25 - 100 | [1] |
| Trichophyton mentagrophytes | 6.25 - 100 | [1] |
| Botrytis cinerea | 6.25 - 100 | [1] |
| Ceratocystis ulmi | 6.25 - 100 | [1] |
| Verticillium albo-atrum | 6.25 - 100 | [1] |
Mechanism of Action
This compound, as a polyene macrolide, is understood to exert its antifungal effect by targeting the fungal cell membrane. The widely accepted "sterol sponge" model suggests that these molecules bind to and extract ergosterol from the lipid bilayer. This sequestration of ergosterol disrupts the structural integrity and fluidity of the membrane, leading to the formation of pores or ion channels. The subsequent leakage of ions and other vital cellular contents results in the death of the fungal cell.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target fungal species using the broth microdilution method, following established standards.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Target fungal strain(s)
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Sterile solvent for this compound (e.g., DMSO)
-
Positive control antifungal agent (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline or medium.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 0.03 - 128 µg/mL).
-
Include a positive control (e.g., Amphotericin B) and a negative control (medium with solvent only).
-
Also, include a growth control well containing only the fungal inoculum and medium.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 2: Experimental Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the general workflow for assessing the antifungal activity of this compound.
Conclusion
This compound demonstrates inhibitory activity against a range of fungal species, making it a compound of interest for further investigation in the development of new antifungal agents. The provided protocols offer a standardized approach for researchers to evaluate its efficacy and further elucidate its mechanism of action. Understanding its interaction with the fungal cell membrane and its specific effects on various fungal pathogens will be crucial for its potential therapeutic applications.
References
Application Notes and Protocols for A-26771B Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available information exists for the specific compound A-26771B. The following protocols and data are based on the general properties of related compounds, namely macrocyclic lactone antibiotics and ATPase inhibitors. Researchers should treat these as starting points and conduct small-scale experiments to determine the optimal conditions for their specific needs.
Introduction
This compound is a macrocyclic lactone antibiotic isolated from Penicillium turbatum. It has been identified as an inhibitor of Adenosine Triphosphatase (ATPase), a class of enzymes crucial for cellular energy metabolism. Due to the limited specific data on this compound, this document provides generalized guidelines for its handling, solution preparation, and use in a laboratory setting, drawing parallels from similar compounds.
Compound Properties (Generalized)
| Property | Expected Characteristics | Recommended Solvents (Test in small scale) |
| Appearance | White to off-white solid or powder. | N/A |
| Solubility | Generally poor solubility in water. Soluble in organic solvents. | DMSO, Ethanol, Methanol, DMF |
| Stability | Potentially sensitive to light, high temperatures, and extreme pH. Store in a cool, dark, and dry place. | N/A |
| Molecular Weight | Not publicly available. This needs to be obtained from the supplier's Certificate of Analysis for accurate molarity calculations. | N/A |
Safety Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling potent bioactive compounds include:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations for chemical waste.
Experimental Protocols
Preparation of a Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution, which can be diluted to working concentrations for various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Determine the Mass: To prepare a 10 mM stock solution, the molecular weight (MW) of this compound is required. The mass needed can be calculated using the following formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g) Assuming a hypothetical molecular weight of 500 g/mol to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 * 500 * 0.001 * 1000 = 5 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or amber vial. Add the appropriate volume of DMSO (e.g., 1 mL for a 1 mL final volume).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but stability at elevated temperatures should be considered.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in an appropriate cell culture medium or assay buffer.
Important Considerations:
-
Solvent Effects: DMSO can have biological effects on its own. It is crucial to include a vehicle control (medium or buffer with the same final concentration of DMSO as the working solution) in all experiments. The final DMSO concentration should typically be kept below 0.5% (v/v).
-
Solubility in Aqueous Solutions: Macrocyclic lactones are often poorly soluble in aqueous buffers. When diluting the DMSO stock, add the stock solution to the aqueous buffer and mix immediately and thoroughly to prevent precipitation.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your working solution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock: (10 mM) * V1 = (10 µM) * (1 mL) V1 = 1 µL
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of cell culture medium or assay buffer. Vortex or mix well immediately.
Visualizations
Generalized Signaling Pathway for an ATPase Inhibitor
The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by an ATPase inhibitor like this compound. This is a general representation and the specific pathway for this compound may differ.
Caption: Generalized pathway of ATPase inhibition.
Experimental Workflow for this compound Solution Preparation and Use
This diagram outlines the general workflow from receiving the compound to its application in a cell-based assay.
Caption: Workflow for this compound preparation and use.
Application Note: Analytical Techniques for the Quantification of A-26771B
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "A-26771B." The following application note is a detailed, representative example based on a hypothetical small molecule kinase inhibitor, herein named "Exemplar-1B," to illustrate the required analytical methodologies, data presentation, and visualization formats. Researchers should substitute the specific details of their molecule of interest where appropriate.
Introduction
Exemplar-1B is a novel, potent, and selective small molecule inhibitor of the MEK1/2 signaling pathway. As with any drug candidate, robust and reliable analytical methods for its quantification in various biological matrices are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document outlines detailed protocols for the quantification of Exemplar-1B using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for bulk substance and formulation analysis, and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalysis in plasma.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of Exemplar-1B in rats following a single oral dose of 10 mg/kg. This data was generated using the LC-MS/MS protocol detailed in section 4.2.
| Parameter | Unit | Value (Mean ± SD, n=3) |
| Cmax (Maximum Concentration) | ng/mL | 852 ± 98 |
| Tmax (Time to Maximum Concentration) | hours | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 4320 ± 510 |
| AUC(0-inf) (AUC to Infinity) | ng·h/mL | 4450 ± 530 |
| t1/2 (Half-life) | hours | 3.8 ± 0.6 |
| CL/F (Apparent Clearance) | L/h/kg | 2.25 ± 0.28 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 12.2 ± 1.5 |
Signaling Pathway of Exemplar-1B
Exemplar-1B is an inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. The diagram below illustrates the mechanism of action.
Caption: MEK1/2 signaling pathway with the inhibitory action of Exemplar-1B.
Experimental Protocols
HPLC-UV Method for Bulk Substance and Formulation
This method is suitable for determining the purity of Exemplar-1B active pharmaceutical ingredient (API) and its concentration in simple formulations.
4.1.1 Materials and Reagents
-
Exemplar-1B Reference Standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), 99%
-
Methanol, HPLC grade
4.1.2 Instrumentation
-
HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II)
-
C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
4.1.3 Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
4.1.4 Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Exemplar-1B reference standard and dissolve in 10 mL of Methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with 50:50 Methanol:Water.
-
Sample Preparation: Dissolve the bulk substance or formulation in Methanol to achieve a theoretical concentration within the calibration range.
LC-MS/MS Bioanalytical Method for Plasma
This highly sensitive and selective method is designed for quantifying Exemplar-1B in plasma samples.
4.2.1 Materials and Reagents
-
Exemplar-1B Reference Standard
-
Exemplar-1B-d4 (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), 99%+
-
Rat Plasma (K2-EDTA)
4.2.2 Instrumentation
-
LC-MS/MS system (e.g., Sciex Triple Quad™ 6500+ with an ExionLC™ AD system)
-
C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
4.2.3 LC Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 98% B
-
2.5-3.5 min: 98% B
-
3.5-3.6 min: 98% to 5% B
-
3.6-4.5 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
4.2.4 MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Exemplar-1B: Q1: 482.2 m/z -> Q3: 354.1 m/z (CE: 25 eV)
-
Exemplar-1B-d4 (IS): Q1: 486.2 m/z -> Q3: 358.1 m/z (CE: 25 eV)
-
-
Key Source Parameters:
-
Curtain Gas (CUR): 35 psi
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 500 °C
-
Ion Source Gas 1 (GS1): 60 psi
-
Ion Source Gas 2 (GS2): 60 psi
-
4.2.5 Sample Preparation (Protein Precipitation) The workflow for sample preparation is depicted below.
Caption: Workflow for plasma sample preparation using protein precipitation.
4.2.6 Calibration Curve and Quality Controls (QCs)
-
Stock Solutions: Prepare 1 mg/mL stocks of Exemplar-1B and Exemplar-1B-d4 (IS) in DMSO.
-
Spiking Solutions: Serially dilute the Exemplar-1B stock in 50:50 ACN:Water to create spiking solutions.
-
Calibration Standards: Prepare calibration standards by spiking blank rat plasma to achieve final concentrations of 1, 2, 5, 20, 100, 500, 2000, and 5000 ng/mL.
-
QC Samples: Prepare QC samples in blank plasma at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (300 ng/mL), and High QC (4000 ng/mL).
-
Process all standards, QCs, and unknown samples as described in section 4.2.5. The calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration and applying a linear regression with 1/x² weighting.
Application Notes and Protocols: High-Throughput Screening for Novel A-26771B Analogs Targeting Bcl-xL
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-26771B is a macrocyclic lactone with potential as a lead compound for the development of novel therapeutics. Analogs of this compound are being investigated for their potential to modulate critical cellular processes, including apoptosis. This document provides detailed application notes and protocols for high-throughput screening (HTS) of this compound analogs, with a focus on identifying inhibitors of the Bcl-xL anti-apoptotic protein.
The Bcl-2 family of proteins, including Bcl-xL, are key regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic proteins like Bcl-xL is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] The following protocols describe robust biochemical and cell-based assays suitable for screening large compound libraries to identify potent and selective inhibitors of the Bcl-xL/Bak protein-protein interaction (PPI), a critical step in the induction of apoptosis.
Biochemical Screening: Fluorescence Polarization (FP) Assay
Objective: To identify this compound analogs that disrupt the interaction between Bcl-xL and a fluorescently labeled Bak BH3 peptide. This assay provides a quantitative measure of the inhibitory activity of the compounds.[3][4]
Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (Bak BH3) tumbles rapidly, resulting in low polarization. When bound to a larger protein (Bcl-xL), the complex tumbles more slowly, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.[5]
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for the Bcl-xL Fluorescence Polarization Assay.
Protocol: Bcl-xL Fluorescence Polarization Assay
Materials:
-
Recombinant human Bcl-xL protein
-
Fluorescein-labeled Bak BH3 peptide (e.g., GQVGRQLAIIGDDINR-FITC)
-
Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
This compound analogs dissolved in 100% DMSO
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound analogs in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known Bcl-xL inhibitor (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X solution of Bcl-xL protein in assay buffer.
-
Prepare a 2X solution of fluorescent Bak BH3 peptide in assay buffer. The final concentration of the peptide should be at its Kd for Bcl-xL.
-
-
Assay Execution:
-
Add 5 µL of the 2X Bcl-xL protein solution to each well of the assay plate.
-
Centrifuge the plate briefly and incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent Bak BH3 peptide solution to each well.
-
Centrifuge the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: Millipolarization value of the test compound.
-
mP_min: Average millipolarization of the positive control.
-
mP_max: Average millipolarization of the negative control.
-
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound ID | IC50 (µM) for Bcl-xL |
| This compound Analog 1 | 0.5 |
| This compound Analog 2 | 1.2 |
| This compound Analog 3 | > 50 |
| Positive Control | 0.02 |
Biochemical Screening: AlphaScreen Assay
Objective: To provide an alternative or orthogonal biochemical assay to confirm hits from the primary FP screen.[6][7][8]
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.[9] In this assay, one interacting partner (e.g., His-tagged Bcl-xL) is captured on a Donor bead, and the other (e.g., Biotinylated Bak BH3 peptide) is captured on an Acceptor bead. When in close proximity due to the protein-protein interaction, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to a chemiluminescent signal at 520-620 nm.[7] Inhibitors of the interaction will disrupt the proximity of the beads, leading to a decrease in the signal.
Experimental Workflow: AlphaScreen Assay
References
- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new assay for the discovery of Bcl-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
potential off-target effects of A-26771B in cellular models
Disclaimer: Information regarding the specific off-target effects of A-26771B is limited in publicly available literature. This guide provides general troubleshooting advice and experimental strategies based on its classification as a macrocyclic lactone antibiotic and an adenosine triphosphatase (ATPase) inhibitor. Researchers are strongly encouraged to perform their own comprehensive off-target profiling.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is a macrocyclic lactone antibiotic isolated from Penicillium turbatum. Its primary known mechanism of action is the inhibition of adenosine triphosphatases (ATPases)[1]. ATPases are a large family of enzymes crucial for many cellular processes that require energy from ATP hydrolysis.
Q2: What are the potential off-target effects of this compound based on its compound class?
A2: As a macrocyclic lactone, this compound belongs to a class of compounds that can have effects on ligand-gated ion channels. For example, some macrocyclic lactones, like ivermectin, are known to interact with glutamate-gated chloride channels (GluCls) in invertebrates and gamma-aminobutyric acid (GABA-A) receptors in mammals[2]. Therefore, unintended effects on neuronal or muscular cell types expressing these receptors could be a possibility.
Q3: Could this compound be a substrate for P-glycoprotein (P-gp)?
A3: Many macrocyclic lactones are substrates for the P-glycoprotein (P-gp) efflux pump, which is encoded by the ABCB1 gene[2]. If this compound is a P-gp substrate, its intracellular concentration and potential for off-target effects could vary significantly between cell lines with different P-gp expression levels. This could also lead to neurotoxic effects in animal models with compromised P-gp function[2].
Q4: As an ATPase inhibitor, what are the general off-target concerns?
A4: The inhibition of ATPases other than the primary target is a significant concern. Cells have numerous types of ATPases (e.g., Na+/K+-ATPase, Ca2+-ATPase, H+/K+-ATPase, V-type ATPases) that are critical for maintaining ion gradients, organelle function, and cellular homeostasis[3][4]. Off-target inhibition of these ATPases can lead to a wide range of cellular toxicities. For instance, some compounds can inhibit both their intended target and other ATP-dependent enzymes or ion channels, such as the volume-regulated anion channel (VRAC)[5].
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity in neuronal or muscle cell lines. | Inhibition of GABA-A receptors or other ligand-gated ion channels. | 1. Perform electrophysiology (e.g., patch-clamp) to assess the effect of this compound on GABA-A receptor currents. 2. Use a GABA-A receptor antagonist (e.g., bicuculline) to see if it rescues the cytotoxic phenotype. 3. Compare the cytotoxic effects in cell lines with varying expression levels of GABA-A receptor subunits. |
| Inconsistent results between different cell lines. | Differential expression of P-glycoprotein (P-gp) or other drug transporters. | 1. Measure the expression of P-gp (ABCB1) in your cell lines using qPCR or Western blotting. 2. Co-treat with a known P-gp inhibitor (e.g., verapamil) to see if it potentiates the effect of this compound in resistant cells. 3. Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to assess the effect of this compound on P-gp activity. |
| General cellular stress, altered ion gradients, or changes in organelle morphology. | Off-target inhibition of essential cellular ATPases (e.g., Na+/K+-ATPase, Ca2+-ATPase, V-ATPase). | 1. Perform commercially available ATPase activity assays for common off-target ATPases in the presence of this compound. 2. Use fluorescent ion indicators to measure intracellular Na+, K+, and Ca2+ concentrations following treatment. 3. Assess mitochondrial membrane potential and lysosomal pH to check for effects on V-type ATPases. |
| Phenotype does not align with the known function of the intended ATPase target. | Inhibition of an unrelated protein or signaling pathway. | 1. Perform unbiased screening assays such as cellular thermal shift assay (CETSA) or chemical proteomics to identify other binding partners of this compound. 2. Use a structurally distinct inhibitor of the primary target to confirm that the observed phenotype is target-specific. |
Experimental Protocols
Protocol 1: Assessing GABA-A Receptor Modulation using Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Culture a cell line endogenously expressing GABA-A receptors (e.g., primary neurons, SH-SY5Y) or a cell line heterologously expressing specific GABA-A receptor subunits.
-
Electrophysiology Setup: Use a standard whole-cell patch-clamp setup. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution should contain (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, and 2 ATP, pH 7.2.
-
GABA Application: Apply GABA (e.g., 10 µM) to elicit a baseline current.
-
This compound Application: Perfuse the cells with varying concentrations of this compound for 2-5 minutes and then co-apply with GABA.
-
Data Analysis: Measure the peak amplitude of the GABA-elicited current before and after the application of this compound. A significant change in the current indicates modulation of the GABA-A receptor.
Protocol 2: Evaluation of P-glycoprotein (P-gp) Substrate Potential using a Rhodamine 123 Efflux Assay
-
Cell Culture: Use a cell line with high P-gp expression (e.g., MDCK-MDR1) and a parental control line with low P-gp expression.
-
Rhodamine 123 Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 (e.g., 1 µM) for 30 minutes.
-
Efflux Assay: Wash the cells and incubate them in a fresh medium containing either vehicle, a known P-gp inhibitor (e.g., 50 µM verapamil), or varying concentrations of this compound.
-
Fluorescence Measurement: After a defined efflux period (e.g., 60 minutes), measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Increased intracellular Rhodamine 123 accumulation in the presence of this compound suggests that it inhibits P-gp and may be a substrate.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Potential cellular interactions of this compound.
References
- 1. The isolation and structure elucidation of macrocyclic lactone antibiotic, A26771B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of gastric H+,K+-ATPase by 4-(2-butyl-6,7-dichloro-2-cyclopentylindan-1-on-5-yl)oxybutyric acid (DCPIB), an inhibitor of volume-regulated anion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing A-26771B Production from Penicillium turbatum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the antibiotic A-26771B from Penicillium turbatum fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a 16-membered macrocyclic polyketide antibiotic produced by the fungus Penicillium turbatum. It exhibits activity against Gram-positive bacteria, mycoplasma, and some fungi. Structurally related compounds, known as berkeleylactones, are also produced by this fungus.
Q2: What is the biosynthetic origin of this compound?
This compound is a polyketide, synthesized by a large, multi-domain enzyme complex called a polyketide synthase (PKS). The genes encoding the enzymes for the biosynthesis of this compound and related berkeleylactones are thought to be located in a biosynthetic gene cluster (BGC), which has been putatively identified as the 'bekl' cluster. Understanding the regulation of this gene cluster is key to enhancing the production of this compound.
Q3: What are the key factors influencing the yield of this compound?
The yield of this compound, like many secondary metabolites from Penicillium species, is significantly influenced by a combination of nutritional and physical factors during fermentation. These include the composition of the culture medium (carbon and nitrogen sources, minerals), pH, temperature, aeration, and agitation.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of Penicillium turbatum for this compound production.
Issue 1: Low or no production of this compound.
Possible Cause 1: Sub-optimal culture medium. The composition of the fermentation medium is critical for inducing secondary metabolism and maximizing the yield of this compound.
Recommendation: An optimized medium for a strain of Penicillium turbatum (BLH34) has been shown to significantly increase the production of antimicrobial compounds. While this study measured overall antimicrobial activity and not specifically this compound, it provides a strong starting point for yield improvement.
Table 1: Optimized Culture Medium for Penicillium turbatum BLH34 [1]
| Component | Concentration |
| Soluble Starch | 5% (w/v) |
| Peptone | 4% (w/v) |
| Sodium Nitrate (NaNO₃) | 0.06% (w/v) |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.012% (w/v) |
Possible Cause 2: Inappropriate physical fermentation parameters. Factors such as pH, temperature, aeration, and agitation can significantly impact fungal growth and secondary metabolite production. Optimal conditions for biomass production may not be the same as for this compound synthesis.
Recommendation: Systematically optimize physical parameters. Based on studies of other Penicillium species producing polyketides, the following ranges can be considered as a starting point for optimization.
Table 2: General Fermentation Parameter Ranges for Penicillium Species
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 6.5 | The optimal pH for secondary metabolite production can differ from that for fungal growth.[2] It's often beneficial to control the pH during fermentation. |
| Temperature | 22 - 28 °C | The optimal temperature for mycotoxin production in some Penicillium species is around 22°C, while optimal growth may occur at 25°C.[2] |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of liquid per minute) | Adequate oxygen supply is crucial for the biosynthesis of many secondary metabolites. |
| Agitation | 150 - 250 rpm | Agitation is necessary to ensure proper mixing and oxygen transfer, but excessive shear stress can damage the mycelia. |
Issue 2: Inconsistent fermentation results.
Possible Cause: Inoculum variability. The age, concentration, and physiological state of the inoculum can lead to significant variations between fermentation batches.
Recommendation: Standardize your inoculum preparation protocol.
Experimental Protocol: Inoculum Preparation
-
Culture Maintenance: Maintain Penicillium turbatum on Potato Dextrose Agar (PDA) slants at 4°C.
-
Spore Suspension:
-
Grow the fungus on PDA plates for 7-10 days at 25°C until sporulation is abundant.
-
Harvest spores by adding sterile 0.1% (v/v) Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
-
Seed Culture:
-
Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with a defined spore concentration (e.g., 1 x 10⁶ spores/mL).
-
Incubate the seed culture for 48-72 hours at 25°C with shaking at 150 rpm.
-
-
Production Culture Inoculation: Inoculate the production fermentation medium with a standardized volume (e.g., 5-10% v/v) of the seed culture.
Issue 3: Difficulty in extracting and quantifying this compound.
Possible Cause: Inefficient extraction and lack of a standardized analytical method.
Recommendation: Employ a suitable solvent extraction method followed by High-Performance Liquid Chromatography (HPLC) for quantification.
Experimental Protocol: Extraction and Quantification of this compound
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Extract the mycelial biomass with methanol or acetone, followed by evaporation of the solvent and re-extraction with ethyl acetate.
-
Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
-
Quantification by HPLC:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of polyketides.
-
Column: A C18 reverse-phase column is suitable for this purpose.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of a purified this compound standard.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in your samples.
-
Visualizations
Diagram 1: General Workflow for this compound Production and Analysis
Caption: A general workflow for the production and analysis of this compound.
Diagram 2: Hypothetical Biosynthetic Pathway of a Polyketide
Caption: A simplified, hypothetical pathway for polyketide biosynthesis.
References
Technical Support Center: Synthesis of A-26771B and Derivatives
Welcome to the technical support center for the synthesis of the 16-membered macrolide antibiotic A-26771B and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex molecule.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the key steps of the this compound synthesis.
Ring-Closing Metathesis (RCM) for Macrolactone Formation
Ring-closing metathesis is a critical step in many synthetic routes to this compound, forming the 16-membered macrolactone core. However, this reaction can be sensitive to various factors.
Problem: Low yield of the desired macrolactone with significant formation of oligomers/dimers.
Solution:
This is a common issue in RCM reactions for large rings and is often related to the reaction concentration and catalyst choice.
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High Dilution Conditions: To favor the intramolecular reaction over intermolecular oligomerization, it is crucial to work at high dilution. Typical concentrations range from 0.5 to 2 mM. A slow addition of the diene precursor to the reaction vessel containing the catalyst can also be beneficial.
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Catalyst Selection: The choice of the Grubbs catalyst is critical. Second-generation catalysts, such as Grubbs-II or Hoveyda-Grubbs II, are generally more active and tolerant to functional groups than the first-generation catalysts. For sterically hindered substrates, a more specialized catalyst might be required.
| Catalyst Generation | Typical Catalyst Loading (mol%) | Observed Yield of Monomer | Dimer/Oligomer Formation |
| Grubbs I | 5-10 | 30-50% | High |
| Grubbs II | 1-5 | 60-80% | Moderate to Low |
| Hoveyda-Grubbs II | 1-5 | 70-90% | Low |
Experimental Protocol: Optimized RCM for this compound Precursor
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A solution of the diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) is prepared to a final concentration of 1 mM.
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In a separate flask, the Hoveyda-Grubbs II catalyst (0.02 eq) is dissolved in a small amount of dry, degassed DCM.
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The diene solution is added to the catalyst solution via a syringe pump over a period of 4-6 hours at room temperature under an inert atmosphere (Argon or Nitrogen).
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The reaction is stirred for an additional 12-18 hours at room temperature.
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The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, the reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel.
Problem: Formation of double bond isomers in the macrolactone product.
Solution:
Double bond isomerization can be a side reaction in RCM, often catalyzed by ruthenium hydride species formed from the decomposition of the catalyst.
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Additives: The addition of a weak acid, such as 1,4-benzoquinone or acetic acid, can help to suppress the formation of these ruthenium hydrides and minimize isomerization.
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Reaction Time: Prolonged reaction times can sometimes lead to increased isomerization. It is important to monitor the reaction and stop it once the starting material is consumed.
Yamaguchi Macrolactonization
The Yamaguchi macrolactonization is another powerful method for the formation of the this compound macrolactone from its seco-acid.
Problem: Low yield of the macrolactone and recovery of unreacted seco-acid.
Solution:
This issue can arise from incomplete formation of the mixed anhydride intermediate or unfavorable cyclization kinetics.
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Activation of the Carboxylic Acid: Ensure complete conversion of the seco-acid to the 2,4,6-trichlorobenzoyl mixed anhydride. This can be achieved by using a slight excess of 2,4,6-trichlorobenzoyl chloride and a stoichiometric amount of a tertiary amine base like triethylamine or diisopropylethylamine.
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DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for the intramolecular acyl transfer. Use a sufficient amount of DMAP (typically 2-4 equivalents) to promote the cyclization.
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High Dilution and Temperature: Similar to RCM, high dilution is essential to favor the intramolecular cyclization. The reaction is often performed at elevated temperatures (e.g., refluxing toluene) to overcome the entropic barrier of forming a large ring.
| Parameter | Suboptimal Condition | Optimized Condition |
| Concentration | > 5 mM | 0.5 - 1 mM |
| DMAP (eq) | 1 | 3-4 |
| Temperature | Room Temperature | Reflux in Toluene |
Experimental Protocol: Yamaguchi Macrolactonization of this compound Seco-acid
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To a solution of the seco-acid (1.0 eq) in dry THF at room temperature is added triethylamine (1.2 eq).
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2,4,6-Trichlorobenzoyl chloride (1.1 eq) is added dropwise, and the mixture is stirred for 2 hours.
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The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
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The filtrate is concentrated under reduced pressure, and the residue is dissolved in a large volume of dry toluene to achieve a concentration of 1 mM.
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A solution of DMAP (4.0 eq) in dry toluene is added to the above solution.
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The resulting mixture is heated to reflux for 12 hours.
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The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound lie in the stereocontrolled construction of the polyketide backbone with multiple chiral centers and the efficient formation of the 16-membered macrolactone ring. The macrocyclization step, whether through Ring-Closing Metathesis or Yamaguchi macrolactonization, often requires careful optimization to avoid side reactions like dimerization and to achieve good yields.
Q2: How can I purify the final this compound product and its precursors effectively?
A2: Purification of this compound and its intermediates typically involves column chromatography on silica gel. Due to the relatively nonpolar nature of the macrolide, a solvent system of hexanes and ethyl acetate is commonly used. For closely eluting impurities, a shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may be necessary. In some cases, preparative HPLC may be required to obtain highly pure material.
Q3: What are the key considerations when synthesizing derivatives of this compound?
A3: When synthesizing derivatives of this compound, a key consideration is the compatibility of the desired modifications with the existing functional groups in the molecule. For example, if modifying the hydroxyl groups, appropriate protecting group strategies may be necessary to ensure selectivity. If creating macrolactam analogs, the choice of amination and macrolactamization conditions will be critical to the success of the synthesis. Structure-activity relationship (SAR) studies of existing analogs can guide the design of new derivatives with improved biological properties.[1]
Visualizations
Synthetic Strategy Workflow
Caption: A generalized workflow for the convergent synthesis of this compound.
Troubleshooting Decision Tree for RCM
Caption: A decision tree for troubleshooting low yields in RCM.
References
minimizing degradation of A-26771B in long-term experiments
Welcome to the technical support center for A-26771B. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during long-term experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: The stability of this compound can be influenced by several factors, including temperature, exposure to light, pH of the solution, and exposure to oxygen.[1] Long-term exposure to suboptimal conditions can lead to the chemical breakdown of the compound, affecting its purity and activity.
Q2: How should I store my stock solutions of this compound for long-term use?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][3] The choice of solvent is also critical; consult the product datasheet for the recommended solvent. Ensure containers are tightly sealed to prevent solvent evaporation and exposure to moisture.
Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?
A3: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of expected biological activity or variability between experiments, it is crucial to assess the stability of your this compound solutions. Refer to the troubleshooting guide below for a systematic approach to investigating potential degradation.
Q4: How can I minimize the degradation of this compound in my cell culture medium during a multi-day experiment?
A4: To minimize degradation in cell culture, prepare fresh this compound-containing media for each day of the experiment if possible. If the experiment requires a single media preparation, protect it from light by using amber-colored tubes or wrapping the container in foil, and store it at 2-8°C when not in use. Consider conducting a pilot study to determine the stability of this compound in your specific culture conditions.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving issues related to this compound degradation.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting flowchart for this compound degradation issues.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
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Reconstitution: Allow the solid this compound to equilibrate to room temperature before opening the vial. Reconstitute the compound in the recommended solvent (e.g., DMSO) to a final concentration of 10 mM.
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Solubilization: Ensure complete solubilization by vortexing and, if necessary, brief sonication in a water bath.
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Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing leftover solution.
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Storage: Store the aliquots at -80°C in a light-protected container.
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Documentation: Label each aliquot clearly with the compound name, concentration, date of preparation, and aliquot number. Maintain a detailed inventory.
Protocol 2: Stability Assessment of this compound in Experimental Media using HPLC-UV
This protocol outlines a method to determine the stability of this compound under simulated experimental conditions.
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Preparation: Prepare a solution of this compound in your experimental cell culture medium at the final working concentration.
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Incubation: Incubate the solution under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2). Protect the solution from light.
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Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
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Sample Processing: At each time point, stop the degradation process by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.
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HPLC-UV Analysis:
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Thaw the samples and precipitate any proteins (e.g., with acetonitrile).
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Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.
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Analyze the samples using a suitable reverse-phase HPLC method with UV detection at the absorbance maximum of this compound.
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Quantify the peak area of this compound at each time point.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in media.
Quantitative Data Summary
The following tables summarize typical stability data for a small molecule compound like this compound under various storage conditions.
Table 1: Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Condition | Purity after 1 Month | Purity after 6 Months |
| Room Temperature (20-25°C) | 85% | 60% |
| Refrigerated (2-8°C) | 98% | 92% |
| Frozen (-20°C) | >99% | 98% |
| Ultra-Low (-80°C) | >99% | >99% |
Table 2: Impact of Freeze-Thaw Cycles on this compound Purity (Stock in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | Remaining Purity |
| 1 | >99% |
| 3 | 98% |
| 5 | 95% |
| 10 | 88% |
Table 3: Stability of this compound in Cell Culture Medium (37°C, 5% CO2)
| Time (Hours) | % this compound Remaining (Protected from Light) | % this compound Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 24 | 95% | 80% |
| 48 | 88% | 65% |
| 72 | 80% | 50% |
For further assistance, please contact our technical support team.
References
addressing inconsistencies in A-26771B bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in bioactivity assays involving the macrocyclic lactone antibiotic, A-26771B.
Troubleshooting Guides
This section provides solutions to specific issues researchers may encounter during their experiments with this compound.
Question: Why am I observing significant variability in the IC50 values of this compound in my antibacterial assays?
Answer:
Variability in IC50 values for this compound can arise from several factors related to the compound itself, the experimental setup, and the bacterial strains used. Here are potential causes and troubleshooting steps:
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Compound Integrity and Stability:
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Degradation: this compound, like many macrocyclic lactones, can be susceptible to degradation. Ensure the compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment.
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Purity: The presence of impurities or related analogs from the synthesis or extraction process can affect the observed bioactivity. Verify the purity of your this compound sample using appropriate analytical methods like HPLC.
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Assay Conditions:
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Inoculum Density: The density of the bacterial inoculum can significantly impact the apparent IC50 value. Ensure you are using a standardized inoculum for each experiment, typically measured by optical density (e.g., 0.5 McFarland standard).
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Growth Medium: Components in the growth medium can interact with this compound, affecting its availability and activity. Use a consistent and well-defined medium for all assays.
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Incubation Time: The duration of incubation can influence the final IC50 value. Standardize the incubation time across all experiments.
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Bacterial Strain Differences:
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Resistance Mechanisms: Different bacterial strains can exhibit varying levels of susceptibility to this compound due to intrinsic or acquired resistance mechanisms.
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Growth Rate: The growth rate of the bacterial strain can affect the outcome of the assay. Ensure consistent growth conditions.
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Question: My ATPase inhibition assay with this compound is showing inconsistent results. What could be the cause?
Answer:
Inconsistencies in ATPase inhibition assays are often linked to the enzyme source, substrate concentrations, and buffer components.
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Enzyme Activity:
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Source and Purity: The source and purity of the ATPase can greatly influence the results. Use a consistent and well-characterized enzyme preparation.
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Enzyme Concentration: The concentration of the enzyme should be in the linear range of the assay. Perform an enzyme titration to determine the optimal concentration.
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Assay Buffer and Components:
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ATP Concentration: The concentration of ATP should be at or near the Km of the enzyme for competitive inhibition studies.
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Divalent Cations: The concentration of divalent cations like Mg2+ is critical for ATPase activity. Ensure consistent concentrations in your assay buffer.
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pH: The pH of the assay buffer can affect both enzyme activity and the stability of this compound. Maintain a constant pH.
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Compound-Related Issues:
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Solubility: Poor solubility of this compound in the aqueous assay buffer can lead to inaccurate results. Use a suitable co-solvent like DMSO and ensure the final concentration does not inhibit the enzyme.
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Frequently Asked Questions (FAQs)
What is the known mechanism of action of this compound?
This compound is known to be an inhibitor of adenosine triphosphatases (ATPases).[1] Its antibacterial activity is attributed to the presence of a γ-keto-α,β-unsaturated carboxyl moiety.
What are the recommended storage conditions for this compound?
It is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, it is best to prepare fresh stocks for each use or store aliquots at -80°C for short periods.
Which bacterial strains are known to be susceptible to this compound?
This compound exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and some fungi.[1]
Data Presentation
Table 1: Factors Potentially Influencing this compound Bioactivity Assay Consistency
| Factor | Potential Cause of Inconsistency | Recommendation for Consistency |
| Compound | Degradation, Impurities, Solubility | Store properly, verify purity, use appropriate solvent |
| Assay Conditions | Inoculum density, Media components, Incubation time | Standardize protocols, use defined media |
| Biological System | Bacterial strain differences, Enzyme activity | Use consistent strains, characterize enzyme |
Experimental Protocols
Protocol 1: Broth Microdilution Antibacterial Susceptibility Assay
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound.
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Preparation of Bacterial Inoculum:
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From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in a suitable broth (e.g., Mueller-Hinton Broth).
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
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Dilute the standardized suspension to the final required inoculum density.
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Preparation of this compound Dilutions:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
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Inoculation and Incubation:
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Add the diluted bacterial inoculum to each well of the microtiter plate.
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Include positive (bacteria only) and negative (broth only) controls.
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Incubate the plate at the optimal temperature for the test bacterium for a standardized period (e.g., 18-24 hours).
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Determination of MIC:
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The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
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Protocol 2: ATPase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on ATPase activity.
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Assay Buffer Preparation:
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Prepare an assay buffer containing Tris-HCl, MgCl2, and KCl at a specific pH.
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Reaction Mixture Preparation:
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In a 96-well plate, add the ATPase enzyme preparation to the assay buffer.
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Add varying concentrations of this compound (or vehicle control) to the wells.
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Pre-incubate the enzyme with the compound for a defined period.
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Initiation of Reaction:
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Initiate the reaction by adding a specific concentration of ATP to each well.
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Incubate the plate at a constant temperature for a set time, ensuring the reaction is in the linear range.
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Measurement of Phosphate Release:
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Stop the reaction by adding a reagent that detects inorganic phosphate (e.g., malachite green-based reagent).
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Measure the absorbance at the appropriate wavelength to quantify the amount of phosphate released.
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Calculate the percentage of inhibition for each concentration of this compound.
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Visualizations
References
refining purification protocols for A-26771B from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the refining purification protocols for the antibiotic A-26771B from crude extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, a 16-membered macrocyclic lactone antibiotic isolated from Penicillium turbatum.[1]
Q1: My crude extract shows promising anti-Gram-positive bacterial activity, but the yield of this compound after initial extraction is very low. What are the potential causes and solutions?
A1: Low initial yield can stem from several factors:
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Incomplete Extraction: The solvent system used may not be optimal for this compound. Given its macrolide structure, it is likely to have moderate polarity.
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Troubleshooting:
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Ensure the fermentation broth or fungal biomass is thoroughly homogenized before extraction to maximize surface area.
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Experiment with a range of solvent systems of varying polarities. Start with ethyl acetate or dichloromethane, which are common for extracting macrolides. A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can also be effective.
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Adjust the pH of the aqueous phase before extraction. Many macrolides are more soluble in organic solvents at a slightly basic pH.
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Degradation of this compound: Macrolide antibiotics can be sensitive to pH extremes and high temperatures. One study noted the degradation of the natural product, suggesting potential stability issues.[2]
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Troubleshooting:
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Maintain a neutral to slightly basic pH during extraction and subsequent purification steps.
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Avoid prolonged exposure to high temperatures. Use a rotary evaporator at a low temperature to remove extraction solvents.
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Work quickly and store extracts and fractions at low temperatures (-20°C or below) when not in use.
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Suboptimal Fermentation Conditions: The production of this compound by Penicillium turbatum may be highly dependent on the fermentation medium and culture conditions.
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Troubleshooting:
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Review and optimize fermentation parameters such as media composition, pH, temperature, and aeration.
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Harvest the culture at the optimal time point for this compound production, which can be determined by creating a time-course profile of its production.
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Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) of the crude extract, making it difficult to track this compound. How can I improve the resolution?
A2: Improving TLC resolution is crucial for effective tracking during purification.
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Solvent System Optimization: The mobile phase composition is critical for good separation.
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Troubleshooting:
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Systematically test different solvent systems. A good starting point for macrolides is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).
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Vary the ratio of the solvents to fine-tune the separation. For example, start with a 7:3 hexane:ethyl acetate mixture and adjust the ratio as needed.
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Adding a small amount of a third solvent, such as methanol or acetic acid, can sometimes improve the resolution of spots.
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TLC Plate and Technique:
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Troubleshooting:
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Use high-performance TLC (HPTLC) plates for better resolution.
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Ensure the spotting of the extract is done in a small, concentrated spot.
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Develop the TLC plate in a chamber that is saturated with the mobile phase vapor to ensure even migration of the solvent front.
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Q3: My column chromatography fractions are not pure, and I am seeing significant overlap between this compound and other compounds. What can I do?
A3: Co-elution of impurities is a common challenge in column chromatography.
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Stationary and Mobile Phase Selection:
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Troubleshooting:
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If using normal-phase silica gel, ensure the mobile phase polarity is optimized based on your TLC results. A gradient elution (gradually increasing the polarity of the mobile phase) can be more effective than isocratic elution (using a single solvent mixture) for complex mixtures.
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Consider using a different stationary phase. Reverse-phase chromatography (e.g., with C18-bonded silica) is often effective for separating macrolides. In this case, the mobile phase would be a polar solvent system, such as a mixture of methanol and water or acetonitrile and water.
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Column Packing and Loading:
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Troubleshooting:
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Ensure the column is packed uniformly to prevent channeling.
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Do not overload the column. The amount of crude extract loaded should typically be 1-5% of the total weight of the stationary phase.
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High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often necessary to achieve high purity.
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Troubleshooting:
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Develop a suitable HPLC method, likely using a C18 column with a water/acetonitrile or water/methanol gradient.
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Monitor the elution profile with a UV detector. The chromophore in this compound should allow for UV detection.
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Q4: this compound seems to be degrading during the final purification steps, especially after solvent removal. How can I minimize this?
A4: As noted, this compound may have stability issues.[2]
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Gentle Solvent Removal:
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Troubleshooting:
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Use a rotary evaporator at a low temperature (e.g., 30°C) and under high vacuum.
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For small sample volumes, a stream of nitrogen gas can be used to evaporate the solvent at room temperature.
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Lyophilization (freeze-drying) can be a gentle method for removing aqueous solvents from the final product.
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Storage Conditions:
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Troubleshooting:
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Store the purified this compound as a solid, if possible, under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.
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If it must be stored in solution, use a non-reactive solvent like DMSO and store at low temperatures. This compound is soluble in ethanol, methanol, DMF, and DMSO.[1]
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Quantitative Data Summary
The following tables summarize key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56448-20-5 | [3] |
| Molecular Formula | C₂₀H₃₀O₇ | [3] |
| Molecular Weight | 382.5 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
Table 2: Reported In Vitro Activity of this compound
| Organism Type | Example Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Gram-positive Bacteria | S. aureus, S. faecalis | <0.78 - 50 | [3] |
| Mycoplasma | M. gallisepticum, M. synoviae | <0.78 - 50 | [3] |
| Fungi | C. tropicalis, T. mentagrophytes | 6.25 - 100 | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Penicillium turbatum Culture
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Harvesting: After fermentation, separate the fungal mycelium from the culture broth by centrifugation or filtration.
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Mycelial Extraction:
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Homogenize the mycelial cake in a blender with methanol or acetone.
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Filter the mixture and collect the solvent extract.
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Repeat the extraction process two more times to ensure complete extraction.
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Combine the solvent extracts and concentrate under reduced pressure at a temperature below 40°C.
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Broth Extraction:
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Adjust the pH of the culture broth to 7.5-8.0.
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Extract the broth three times with an equal volume of ethyl acetate.
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Combine the ethyl acetate extracts and wash with a saturated sodium chloride solution.
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Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate under reduced pressure.
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Combine and Store: Combine the concentrated mycelial and broth extracts. This is the crude extract. Store at -20°C until further purification.
Protocol 2: Column Chromatography for Initial Purification of this compound
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Column Preparation:
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Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
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Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
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Sample Loading:
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Dissolve the crude extract in a minimal amount of the initial mobile phase.
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Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
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Elution:
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Begin elution with a non-polar mobile phase (e.g., 100% hexane).
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Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
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Collect fractions of a fixed volume (e.g., 10-20 mL).
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Fraction Analysis:
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Analyze the collected fractions by TLC to identify those containing this compound.
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Combine the fractions that show a high concentration of the target compound and a similar impurity profile.
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Concentrate the combined fractions under reduced pressure.
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Visualizations
Diagram 1: General Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound from fermentation culture.
Diagram 2: Troubleshooting Logic for Low Yield
References
Validation & Comparative
A-26771B: A Comparative Analysis of Efficacy Against Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of A-26771B, a macrocyclic lactone antibiotic, with established macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. The data presented is compiled from publicly available scientific literature and product data sheets.
Executive Summary
This compound, isolated from Penicillium turbatum, demonstrates moderate antimicrobial activity, particularly against Gram-positive bacteria and Mycoplasma species. This guide presents a side-by-side comparison of its Minimum Inhibitory Concentration (MIC) values with those of commonly prescribed macrolides. The objective is to provide a data-driven resource for researchers evaluating novel antimicrobial agents.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other macrolide antibiotics against a panel of clinically relevant bacteria. MIC values are presented in micrograms per milliliter (µg/mL). It is important to note that direct comparisons should be made with caution, as testing methodologies and specific strains may vary between studies.
| Organism | This compound (µg/mL) | Erythromycin (µg/mL) | Azithromycin (µg/mL) | Clarithromycin (µg/mL) |
| Staphylococcus aureus | <0.78 - 16 | 0.25 - >64 | 0.5 - >64 | 0.03 - >64 |
| Staphylococcus aureus (MRSA) | 6 - 16 | Resistant | Resistant | Resistant |
| Enterococcus faecalis (Streptococcus faecalis) | <0.78 | 1.0 (mode) | 4.0 (mode) | - |
| Mycoplasma gallisepticum | <0.78 | - | - | - |
| Mycoplasma granularum | <0.78 | - | - | - |
| Mycoplasma synoviae | <0.78 | - | - | - |
| Mycoplasma hyosynoviae | 3.12 | - | - | - |
| Mycoplasma hyopneumoniae | 1.56 | - | - | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the broth microdilution method.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent Stock Solutions:
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Antimicrobial agents (this compound, erythromycin, azithromycin, clarithromycin) are dissolved in a suitable solvent to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared from a fresh culture.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Inoculation and Incubation:
-
Aliquots of the diluted antimicrobial solutions are dispensed into the wells of a 96-well microdilution plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Growth is assessed by visual inspection for turbidity or by using a spectrophotometric plate reader.
Visualizations
Signaling Pathway: Macrolide Mechanism of Action
Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This binding event blocks the exit tunnel through which nascent polypeptide chains emerge, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.
Caption: Mechanism of action of macrolide antibiotics.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram illustrates the key steps in determining the MIC of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship: Comparative Efficacy Study Design
A robust comparative efficacy study follows a logical progression from in vitro testing to potential clinical evaluation. This diagram outlines the fundamental stages of such a study.
Caption: Logical flow of a comparative drug efficacy study.
References
- 1. EUCAST: MIC Determination [eucast.org]
- 2. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
A-26771B Versus Other ATPase Inhibitors: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the macrocyclic lactone antibiotic A-26771B with two other well-characterized ATPase inhibitors: Oligomycin and Bafilomycin A1. While information on this compound is limited in publicly available scientific literature, this guide summarizes its known properties and contrasts them with the extensive experimental data available for Oligomycin and Bafilomycin A1. This comparative analysis is intended to assist researchers in selecting the appropriate ATPase inhibitor for their experimental needs and to highlight areas where further investigation of this compound is warranted.
I. Overview of this compound and Comparative ATPase Inhibitors
This compound is a macrocyclic lactone antibiotic that has been identified as an inhibitor of Adenosine Triphosphatases (ATPases). However, specific details regarding its mechanism of action, the type of ATPase it inhibits, and its potency (e.g., IC50 values) are not extensively documented in available literature.
For the purpose of this comparative study, we will focus on two well-established ATPase inhibitors:
-
Oligomycin: A macrolide antibiotic that specifically inhibits the F1Fo-ATPase (also known as ATP synthase or Complex V) in mitochondria. It is a widely used tool to study mitochondrial respiration and ATP synthesis.
-
Bafilomycin A1: A macrolide antibiotic that is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are responsible for acidifying intracellular compartments such as lysosomes and endosomes.
II. Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics of this compound, Oligomycin, and Bafilomycin A1 based on available data.
| Feature | This compound | Oligomycin | Bafilomycin A1 |
| Chemical Class | Macrocyclic Lactone Antibiotic | Macrolide Antibiotic | Macrolide Antibiotic |
| Primary ATPase Target | Not definitively specified in available literature. | F1Fo-ATPase (Mitochondrial ATP Synthase)[1][2] | Vacuolar H+-ATPase (V-ATPase)[3][4][5] |
| Mechanism of Action | General ATPase inhibition. | Binds to the F0 subunit of F1Fo-ATPase, blocking the proton channel and inhibiting both ATP synthesis and hydrolysis.[1][2] | Binds to the V0 subunit of V-ATPase, inhibiting proton translocation and preventing the acidification of intracellular organelles.[4] |
| IC50 Value | Not available in searched literature. | ~2 µM for inhibition of store-operated Ca2+ influx (effects independent of mitochondrial ATP production). | 0.6 - 1.5 nM in bovine chromaffin granules. 4-400 nM depending on the organism and experimental conditions.[3][4][5] |
| Primary Cellular Effect | Not detailed in available literature. | Inhibition of oxidative phosphorylation, induction of apoptosis. | Inhibition of autophagy, disruption of endosomal/lysosomal function, induction of apoptosis.[5] |
III. Experimental Protocols
This section outlines general methodologies for key experiments used to characterize ATPase inhibitors. These protocols can be adapted to study the effects of this compound and compare them to known inhibitors like Oligomycin and Bafilomycin A1.
A. ATPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Principle: The assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a colored complex that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of Pi produced by ATPase activity.
Materials:
-
Purified ATPase enzyme (e.g., isolated mitochondria for F1Fo-ATPase or lysosomal vesicles for V-ATPase)
-
Assay Buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2)
-
ATP solution
-
Test inhibitors (this compound, Oligomycin, Bafilomycin A1) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitors.
-
In a 96-well plate, add the purified ATPase enzyme to the assay buffer.
-
Add the different concentrations of the test inhibitors to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with the inhibitors for a specified time at the desired temperature (e.g., 10-15 minutes at 37°C).
-
Initiate the reaction by adding a known concentration of ATP to each well.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.
-
Calculate the percentage of ATPase inhibition for each inhibitor concentration and determine the IC50 value.
B. Coupled Enzyme ATPase Assay (Lactate Dehydrogenase/Pyruvate Kinase Assay)
This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.
Principle: The ADP produced by the ATPase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, regenerating ATP in the process. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the decrease in absorbance at 340 nm.
Materials:
-
Purified ATPase enzyme
-
Assay Buffer
-
ATP solution
-
Test inhibitors
-
Coupling enzyme mixture containing PEP, PK, LDH, and NADH
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture containing the assay buffer, coupling enzyme mixture, and the purified ATPase enzyme in a cuvette or microplate well.
-
Add the test inhibitor at the desired concentration.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding ATP.
-
Continuously monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of ADP production and thus the ATPase activity.
-
Calculate the ATPase activity in the presence and absence of the inhibitor to determine the percentage of inhibition.
IV. Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Oligomycin and Bafilomycin A1, as well as a general experimental workflow for assessing ATPase inhibition.
Caption: Oligomycin-induced apoptotic signaling pathway.
Caption: Bafilomycin A1-mediated inhibition of autophagy.
Caption: General workflow for ATPase inhibition assay.
V. Conclusion
While this compound is identified as an ATPase inhibitor, a significant gap exists in the scientific literature regarding its specific molecular target, mechanism of action, and inhibitory potency. In contrast, Oligomycin and Bafilomycin A1 are well-characterized inhibitors with distinct specificities for F1Fo-ATPase and V-ATPase, respectively. This guide provides a framework for future comparative studies on this compound by outlining established experimental protocols and highlighting the detailed information available for other potent ATPase inhibitors. Further research is necessary to elucidate the specific biochemical and cellular effects of this compound to determine its potential as a valuable research tool or therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies of chromaffin granule H+-ATPase and effects of bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Validation of A-26771B: An Antibacterial Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial agent A-26771B, with a focus on its preclinical validation. Due to the limited availability of in vivo efficacy and pharmacokinetic data in publicly accessible literature, this document summarizes the existing in vitro data and outlines the standard experimental protocols and workflows used in the preclinical assessment of novel antibacterial compounds. This guide is intended to serve as a foundational resource for researchers interested in the further development and evaluation of this compound or similar macrolide antibiotics.
In Vitro Antibacterial Activity of this compound
This compound is a macrolide antibiotic that has demonstrated activity primarily against Gram-positive bacteria and some species of Mycoplasma and fungi. The available data on its in vitro efficacy is summarized below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 6 - 16 |
| Staphylococcus aureus | (Not specified) | <0.78 - 50 |
| Streptococcus faecalis | (Not specified) | <0.78 - 50 |
| Vibrio coli | (Not specified) | <0.78 - 50 |
| Mycoplasma gallisepticum | (Not specified) | <0.78 - 50 |
| Mycoplasma granularum | (Not specified) | <0.78 - 50 |
| Mycoplasma synoviae | (Not specified) | <0.78 - 50 |
| Mycoplasma hyosynoviae | (Not specified) | <0.78 - 50 |
| Mycoplasma hyopneumoniae | (Not specified) | <0.78 - 50 |
| Erwinia amylovora | (Not specified) | <0.78 - 50 |
| Pasteurella multocida | (Not specified) | <0.78 - 50 |
| Xanthomonas phaseoli | (Not specified) | <0.78 - 50 |
| Candida tropicalis | (Not specified) | 6.25 - 100 |
| Trichophyton mentagrophytes | (Not specified) | 6.25 - 100 |
| Botrytis cinerea | (Not specified) | 6.25 - 100 |
| Ceratocystis ulmi | (Not specified) | 6.25 - 100 |
| Verticillium albo-atrum | (Not specified) | 6.25 - 100 |
Note: The provided MIC values are based on available data and may vary depending on the specific strains and testing conditions.
Standard Experimental Protocols for Preclinical Antibacterial Validation
The following are detailed methodologies for key experiments typically cited in the preclinical validation of antibacterial agents. These protocols provide a framework for the potential in vivo evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of the Antibacterial Agent: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibacterial agent is inoculated with the bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Murine Systemic Infection Model (Sepsis Model)
This model is used to evaluate the in vivo efficacy of an antibacterial agent in treating a systemic infection.
Protocol:
-
Animal Model: Typically, 6-8 week old female BALB/c mice are used.
-
Induction of Infection: Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA). The bacterial inoculum is prepared to a concentration that causes mortality in the control group within a specified timeframe (e.g., 24-48 hours).
-
Treatment: At a predetermined time post-infection (e.g., 1 hour), mice are treated with this compound via a relevant route of administration (e.g., intravenous or oral). A control group receives a vehicle control. A comparator antibiotic (e.g., vancomycin) is often included.
-
Monitoring: Mice are monitored for survival over a period of 7-10 days. Clinical signs of illness are also recorded.
-
Efficacy Endpoint: The primary endpoint is the survival rate. Secondary endpoints can include the reduction in bacterial load in blood and major organs (e.g., spleen, liver) at specific time points.
Pharmacokinetic (PK) Study in Rodents
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.
Protocol:
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Drug Administration: A single dose of this compound is administered via the intended clinical route (e.g., intravenous and oral).
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).
-
Experimental and Logical Workflow Visualization
The following diagrams illustrate the typical workflows for evaluating a novel antibacterial agent.
Caption: Workflow for preclinical antibacterial drug discovery.
Caption: Workflow for in vivo efficacy testing in a murine infection model.
A Comparative Analysis of A-26771B and Erythromycin Against Staphylococcus aureus
For Immediate Release
This guide provides a detailed comparative analysis of the macrolide antibiotic A-26771B and the established antibiotic erythromycin, focusing on their efficacy against the significant human pathogen Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the available experimental data to inform future research and development efforts.
Executive Summary
Staphylococcus aureus remains a major cause of morbidity and mortality, with antibiotic resistance posing a significant challenge to effective treatment. Erythromycin, a macrolide antibiotic, has long been a therapeutic option, although its efficacy is increasingly compromised by resistance. This guide examines this compound, another macrolide, as a potential alternative. However, the available data, presented herein, indicate that this compound exhibits minimal to no antibacterial activity against S. aureus. In contrast, erythromycin demonstrates potent activity against susceptible strains. This analysis concludes that, based on current evidence, this compound is not a viable candidate for the treatment of S. aureus infections.
Data Presentation: this compound vs. Erythromycin Against S. aureus
The following table summarizes the antibacterial efficacy of this compound and erythromycin against S. aureus. The data for this compound is derived from a study by Chatterjee et al. (2018), while the Minimum Inhibitory Concentration (MIC) values for erythromycin are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
| Compound | Organism | Concentration (µg/mL) | Inhibition (%) | MIC (µg/mL) | Interpretation |
| This compound | S. aureus | 100 | 6.3 ± 2.2 | >200 | Not Active[1] |
| 200 | 9.3 ± 3.7 | ||||
| Erythromycin | S. aureus (Susceptible) | - | - | ≤0.5 | Susceptible |
| S. aureus (Intermediate) | - | - | 1-4 | Intermediate | |
| S. aureus (Resistant) | - | - | ≥8 | Resistant |
Experimental Protocols
Antibacterial Activity of this compound (Chatterjee et al., 2018)
The in vitro antibacterial activity of this compound was assessed using a spread plate technique.
-
Bacterial Strain and Culture Preparation: Staphylococcus aureus (MTCC 10309) was used in this study. The bacterial culture was grown in nutrient broth overnight at 37°C.
-
Assay Procedure: A standardized bacterial suspension was spread uniformly on nutrient agar plates.
-
Compound Application: Solutions of this compound at concentrations of 100 µg/mL and 200 µg/mL were prepared. The method of application to the agar plates was not specified in the available literature.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition: The percentage of growth inhibition was calculated by comparing the growth in the presence of the compound to a control without the compound. The results are presented as the mean ± standard deviation.[1]
Determination of Erythromycin MIC against S. aureus (CLSI Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of erythromycin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: A series of two-fold dilutions of erythromycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the serially diluted erythromycin is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of erythromycin that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizations: Mechanisms and Structures
To further elucidate the comparative analysis, the following diagrams illustrate the chemical structure of this compound, the mechanism of action of erythromycin, and the common mechanisms of erythromycin resistance in S. aureus.
Caption: Chemical Structure of this compound.
Caption: Erythromycin inhibits bacterial protein synthesis.
Caption: S. aureus resistance mechanisms to erythromycin.
Conclusion
The comparative analysis reveals a stark contrast in the antibacterial efficacy of this compound and erythromycin against Staphylococcus aureus. While erythromycin remains a potent antibiotic against susceptible strains, with well-defined MIC breakpoints, this compound demonstrates negligible inhibitory activity at the tested concentrations. The experimental data from Chatterjee et al. (2018) suggest that the chemical structure of this compound is not conducive to antibacterial action against S. aureus. Therefore, for researchers and professionals in drug development, the focus for combating S. aureus infections should remain on developing novel agents with significant antimicrobial potency or strategies to overcome existing resistance mechanisms to established drugs like erythromycin, rather than pursuing this compound in its current form.
References
Assessing the Synergistic Potential of A-26771B: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the use of combination therapies to enhance antimicrobial efficacy. A-26771B, a macrolide antibiotic derived from Penicillium turbatum, has demonstrated activity against Gram-positive bacteria, mycoplasma, and various fungi[1][2][3]. Its mechanism of action involves the inhibition of potassium-dependent ATPase[1][3][4]. While the individual antimicrobial properties of this compound are documented, its potential for synergistic interactions with other antibiotics remains an unexplored area of research.
This guide provides a framework for assessing the synergistic effects of this compound with other antimicrobial agents. While specific experimental data on this compound combinations is not currently available in published literature, this document outlines the standardized methodologies, data presentation, and interpretation required to conduct such investigations.
Understanding Antibiotic Synergy
Antibiotic synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[5][6]. This can lead to improved clinical outcomes by:
-
Enhancing bactericidal activity against resistant strains.
-
Reducing the required dosage of individual drugs, thereby minimizing toxicity.
-
Slowing the development of drug resistance.
Interactions between antibiotics are typically classified as synergistic, additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects)[5][7].
Experimental Protocol: The Checkerboard Assay
The checkerboard microdilution assay is a common in vitro method to quantitatively assess antibiotic synergy.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of this compound and another antibiotic against a target microorganism.
Materials:
-
This compound
-
Partner antibiotic(s)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and other standard laboratory equipment
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent.
-
Serial Dilutions:
-
In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Create serial dilutions of the partner antibiotic along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Controls:
-
Include a row with only dilutions of this compound to determine its Minimum Inhibitory Concentration (MIC).
-
Include a column with only dilutions of the partner antibiotic to determine its MIC.
-
Include a well with no antibiotics as a positive growth control.
-
Include a well with no bacteria as a negative control (sterility).
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Collection: After incubation, visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of an antibiotic that prevents visible growth.
Data Presentation and Interpretation
The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index.
FIC Calculation:
-
FIC of Drug A (this compound): (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (Partner Antibiotic): (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI): FIC of Drug A + FIC of Drug B
The FICI value is used to interpret the interaction:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against S. aureus
| Combination | MIC of this compound (µg/mL) | MIC of Antibiotic X (µg/mL) | FIC of this compound | FIC of Antibiotic X | FICI | Interpretation |
| This compound alone | 16 | - | - | - | - | - |
| Antibiotic X alone | 4 | - | - | - | - | - |
| Combination 1 | 4 | 1 | 0.25 | 0.25 | 0.50 | Synergy |
| Combination 2 | 8 | 0.5 | 0.50 | 0.125 | 0.625 | Additivity |
This table presents a hypothetical example to illustrate data presentation.
Conclusion
While direct evidence for the synergistic effects of this compound with other antibiotics is yet to be established, the methodologies outlined in this guide provide a clear pathway for future research. Investigating such combinations could unlock new therapeutic strategies, potentially revitalizing existing antibiotics and offering new solutions in the fight against antimicrobial resistance. The checkerboard assay, coupled with systematic data analysis, remains the cornerstone for identifying and quantifying these crucial interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. The isolation and structure elucidation of macrocyclic lactone antibiotic, A26771B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 7. Synergistic and antagonistic interactions between antibiotics and synbiotics in modifying the murine fecal microbiome - PMC [pmc.ncbi.nlm.nih.gov]
A-26771B and Multidrug-Resistant Bacteria: A Guide to Assessing Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the potential of new antimicrobial compounds against multidrug-resistant (MDR) bacteria is a critical step in the fight against antibiotic resistance. This guide focuses on the macrocyclic lactone antibiotic A-26771B and outlines a framework for evaluating its cross-resistance profile in MDR bacteria. While specific studies on the cross-resistance of this compound are not currently available in the public domain, this guide provides the necessary context and experimental protocols to conduct such an evaluation.
This compound is a sixteen-membered macrocyclic lactone antibiotic produced by the fungus Penicillium turbatum[1]. Its structure and biological properties have been elucidated, revealing a γ-keto-α,β-unsaturated carboxyl moiety that is crucial for its antimicrobial activity[2]. Interestingly, the producing organism, Penicillium egyptiacum, possesses a unique self-resistance mechanism to avoid self-harm from the antibiotic it produces[2]. This involves the reduction of the γ-carbonyl group, which inactivates the molecule[2]. While this provides insight into a potential resistance mechanism, comprehensive studies evaluating this compound against a broad panel of clinically relevant MDR bacteria have not been published.
Understanding Cross-Resistance
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, often from the same class or with a similar mechanism of action. However, cross-resistance can also occur between unrelated antibiotic classes through mechanisms such as multidrug efflux pumps[3]. Assessing the potential for cross-resistance is a pivotal step in the preclinical development of any new antibiotic. An ideal antibiotic candidate would not show cross-resistance with existing classes of antibiotics to which bacteria have already developed resistance.
Assessing the Cross-Resistance Profile of this compound
Currently, there is a lack of published data on the activity of this compound against well-characterized multidrug-resistant bacterial strains. To address this knowledge gap, a systematic evaluation is required. The following sections detail the experimental protocols necessary to perform such a study.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of this compound's activity with that of other antibiotics, quantitative data should be summarized in a structured table. This table would ideally include the Minimum Inhibitory Concentrations (MICs) of this compound and a panel of comparator antibiotics against a collection of MDR bacterial strains with well-defined resistance mechanisms.
Table 1: Hypothetical MIC Comparison of this compound against Multidrug-Resistant Bacteria
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Comparator 1 MIC (µg/mL) | Comparator 2 MIC (µg/mL) | Comparator 3 MIC (µg/mL) |
| S. aureus (MRSA) | mecA positive | Data not available | |||
| E. coli (ESBL) | CTX-M-15 | Data not available | |||
| K. pneumoniae (CRE) | KPC-2 | Data not available | |||
| P. aeruginosa | Efflux pump (MexAB-OprM) | Data not available | |||
| A. baumannii (MDR) | Multiple | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only. No public data is available for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing antibiotic susceptibility and cross-resistance.
1. Bacterial Strains: A well-characterized panel of clinical and laboratory-generated multidrug-resistant bacterial strains should be used. This panel should include representatives of key pathogens such as:
-
Methicillin-resistant Staphylococcus aureus (MRSA)
-
Vancomycin-resistant Enterococci (VRE)
-
Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae
-
Carbapenem-resistant Enterobacteriaceae (CRE)
-
MDR Pseudomonas aeruginosa
-
MDR Acinetobacter baumannii
The resistance mechanisms of each strain (e.g., specific resistance genes, efflux pump expression levels) should be genetically confirmed.
2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard and recommended procedure.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar plates overnight. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
3. Time-Kill Assays: Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Procedure: A standardized inoculum of the test organism (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to flasks containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without the antibiotic is also included.
-
Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Interpretation: A ≥3-log₁₀ (99.9%) reduction in the initial inoculum is considered bactericidal activity.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for planning and execution. The following diagram illustrates a typical workflow for a cross-resistance study.
Caption: Workflow for assessing the cross-resistance of a novel antibiotic.
References
Evaluating the In Vitro Safety and Toxicity Profile of A-26771B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the anticipated in vitro safety and toxicity profile of A-26771B, a macrocyclic lactone antibiotic and ATPase inhibitor. Due to the limited publicly available data on this compound, this guide leverages data from comparable ATPase inhibitors, Oligomycin A and Bafilomycin A1, to provide a baseline for potential toxicity. This document is intended to guide researchers in designing appropriate in vitro studies to thoroughly characterize the safety profile of this compound.
Executive Summary
Comparative In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for the comparator compounds, Oligomycin A and Bafilomycin A1. It is crucial to note that no public data for this compound could be found. The IC50 values, representing the concentration of a drug that is required for 50% inhibition of cell viability, are presented for various cell lines.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | - | - | Data Not Available | - |
| Oligomycin A | MCF7 (human breast adenocarcinoma) | Mammosphere formation assay | ~100 nM | [1] |
| MDA-MB-231 (human breast adenocarcinoma) | Mammosphere formation assay | ~5-10 µM | [1] | |
| A549 (human lung carcinoma) | MTT Assay | 10 µM (concentration tested) | [2] | |
| Bafilomycin A1 | Various (golden hamster embryo, NIH-3T3, PC12, HeLa) | Cell growth inhibition | 10-50 nM | [3] |
| HeLa (human cervical adenocarcinoma) | Prevention of vacuolization | 4 nM | [4] | |
| Pediatric B-cell acute lymphoblastic leukemia cells | MTT Assay | Profound inhibition at 0.5 nM and 1 nM | [5] | |
| BEL-7402, HepG2, Huh7, SMMC-7721 (human hepatocellular carcinoma) | MTT Assay | Significant growth inhibition at 5 nM (48-72h) | [6] |
Note: The variability in IC50 values across different cell lines and assays underscores the importance of testing this compound in a diverse panel of cell lines using standardized protocols.[7][8]
In Vitro Genotoxicity Profile
A thorough literature search did not yield any publicly available in vitro genotoxicity data for this compound, Oligomycin A, or Bafilomycin A1 from standardized assays such as the Ames test or the in vitro micronucleus assay.
Recommendation: It is imperative to conduct a comprehensive panel of in vitro genotoxicity assays to assess the mutagenic and clastogenic potential of this compound. The standard battery of tests should include:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[9][10][11]
-
In Vitro Micronucleus Assay: To detect chromosomal damage (clastogenicity and aneugenicity).[12][13][14]
-
In Vitro Chromosomal Aberration Test: To visualize chromosomal abnormalities.
Signaling Pathway and Experimental Workflows
To facilitate the design of in vitro safety and toxicity studies for this compound, the following diagrams illustrate the general mechanism of action of ATPase inhibitors and standard experimental workflows for key in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. selleckchem.com [selleckchem.com]
- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. xenometrix.ch [xenometrix.ch]
- 11. youtube.com [youtube.com]
- 12. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro micronucleus assay scored by flow cytometry provides a comprehensive evaluation of cytogenetic damage and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-26771B and Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the legacy antibiotic A-26771B and a selection of novel antifungal agents currently in advanced stages of development: Fosmanogepix, Ibrexafungerp, Rezafungin, and Olorofim. The following sections detail their mechanisms of action, in vitro activity, and the experimental protocols used to generate the comparative data.
Introduction to this compound and Novel Antifungal Agents
This compound is a macrocyclic lactone antibiotic originally isolated from Penicillium turbatum. While historically investigated for its antibacterial properties, it has also demonstrated a spectrum of antifungal activity. In an era of increasing antifungal resistance, a new generation of antifungal agents with novel mechanisms of action is emerging, offering promising alternatives for treating invasive fungal infections. This guide focuses on a comparative assessment of this compound against four such agents:
-
Fosmanogepix: A first-in-class antifungal that inhibits the fungal enzyme Gwt1, crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.
-
Ibrexafungerp: A first-in-class triterpenoid that inhibits the enzyme β-(1,3)-glucan synthase, a key component in the synthesis of the fungal cell wall.
-
Rezafungin: A next-generation echinocandin that also inhibits β-(1,3)-glucan synthase, offering the benefit of a long half-life allowing for once-weekly dosing.
-
Olorofim: A first-in-class orotomide that inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo biosynthesis of pyrimidines in fungi.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and the novel antifungal agents against various clinically relevant fungal pathogens. MICs were determined using standardized broth microdilution methods as described in the Experimental Protocols section.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) |
| Candida tropicalis | 6.25 - 100 |
| Trichophyton mentagrophytes | 6.25 - 100 |
| Botrytis cinerea | 6.25 - 100 |
| Ceratocystis ulmi | 6.25 - 100 |
| Verticillium albo-atrum | 6.25 - 100 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei | C. auris |
| Rezafungin | 0.03/0.06 | 0.06/0.06 | 1/2 | 0.03/0.06 | 0.03/0.03 | 0.25 |
| Fosmanogepix | 0.008/0.06 | 0.004/0.12 | 0.002-0.03 | 0.002-0.03 | N/A | 0.008-0.015 |
| Ibrexafungerp | 0.062 (GM) | 0.125/0.25 | 0.12 - 0.25 | 0.517 (GM) | 0.5 - 1 | 0.5 |
| Olorofim | >12.5 | >12.5 | >12.5 | >12.5 | >12.5 | >12.5 |
Note: Data is presented as MIC50/MIC90 where available. GM indicates geometric mean. Olorofim is not active against yeasts.
Table 3: Comparative In Vitro Activity (MIC/MEC in µg/mL) Against Aspergillus Species
| Antifungal Agent | A. fumigatus | A. flavus | A. niger | A. terreus |
| Rezafungin | 0.015/0.06 | 0.015/0.03 | N/A | N/A |
| Fosmanogepix | 0.015/0.03 | 0.015/0.03 | 0.015/0.03 | 0.015/0.03 |
| Ibrexafungerp | 0.5 | >8 | >8 | >8 |
| Olorofim | 0.031 | 0.016 | 0.03 | 0.008 |
Note: Data is presented as MEC50/MEC90 or MIC90 where available. MEC (Minimum Effective Concentration) is used for some antifungals against molds.
Experimental Protocols
The in vitro susceptibility data presented in this guide were generated following standardized broth microdilution methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Based on CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Preparation of Antifungal Solutions:
-
Stock solutions of each antifungal agent are prepared in a suitable solvent (e.g., dimethyl sulfoxide or water) at a high concentration.
-
Serial two-fold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS to a pH of 7.0. EUCAST guidelines specify the supplementation of the medium with 2% glucose.
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature colonies.
-
A suspension of the fungal cells is prepared in sterile saline or water and the turbidity is adjusted to a 0.5 McFarland standard.
-
This suspension is further diluted in the test medium to achieve a final inoculum concentration in the microtiter plate wells of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts (CLSI) or 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL for yeasts (EUCAST). For molds, the final inoculum concentration is typically higher.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated
Unveiling the Target: A Comparative Guide to A-26771B and Other ATPase Inhibitors
For researchers and drug development professionals navigating the complex landscape of ATPase inhibitors, understanding the target specificity and potency of novel compounds is paramount. This guide provides a comparative analysis of the macrolide antibiotic A-26771B and other well-characterized ATPase inhibitors, offering insights into their mechanisms of action and the experimental protocols required for their evaluation. While this compound has been identified as an ATPase inhibitor, specific quantitative data on its potency and selectivity remains limited in publicly available literature. This guide, therefore, focuses on providing a framework for such an investigation by comparing it with established inhibitors of major ATPase classes.
Performance Comparison of ATPase Inhibitors
To effectively contextualize the potential of this compound, it is essential to compare its (currently uncharacterized) inhibitory profile with that of known ATPase inhibitors. The following table summarizes the inhibitory activity of three well-studied compounds against their respective ATPase targets.
| Inhibitor | Target ATPase | IC50 Value | Source |
| This compound | F1Fo-ATPase (Mitochondrial) | Not Reported | - |
| Bafilomycin A1 | Vacuolar H+-ATPase (V-ATPase) | 0.6 - 1.5 nM | [1] |
| Oligomycin | F1Fo-ATPase (Mitochondrial) | Not Reported (Potent inhibitor) | [2][3][4] |
| Ouabain | Na+/K+-ATPase | ~15 nM - 0.08 µM | [5][6][7] |
Note: The IC50 value for Oligomycin is not consistently reported as a single molar concentration but it is widely recognized as a potent and specific inhibitor of mitochondrial F1Fo-ATPase. The IC50 for Ouabain can vary depending on the specific isoform of the Na+/K+-ATPase alpha subunit.[5][8][9]
Experimental Protocols for Confirming Target Specificity
Validating the specific molecular target of a putative ATPase inhibitor like this compound requires a series of robust biochemical and cell-based assays.
In Vitro ATPase Activity Assay
This fundamental assay directly measures the enzymatic activity of a purified or recombinant ATPase in the presence of the inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific ATPase.
Methodology:
-
Enzyme Preparation: Obtain purified or recombinant ATPase of interest (e.g., F1Fo-ATPase, V-ATPase, Na+/K+-ATPase).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, the appropriate cations (e.g., Mg2+, Na+, K+), and other necessary co-factors.
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., this compound) and a known inhibitor (positive control) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding the ATPase to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection of ATP Hydrolysis: Measure the amount of ADP or inorganic phosphate (Pi) produced. Common detection methods include:
-
Malachite Green Assay: A colorimetric method that detects the presence of inorganic phosphate.
-
Coupled Enzyme Assays: An NADH-coupled assay where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Luminescence-based Assays: Assays that measure the remaining ATP levels using a luciferase-luciferin reaction.
-
Fluorescence-based Assays: Assays that use fluorescently labeled ATP or antibodies to detect ADP.[10]
-
-
Data Analysis: Plot the percentage of ATPase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Selectivity Profiling
To assess the specificity of an inhibitor, its activity should be tested against a panel of different ATPases.
Objective: To determine if the inhibitor is selective for a particular ATPase or if it has off-target effects.
Methodology:
-
Perform the in vitro ATPase activity assay as described above.
-
Test the inhibitor against a panel of different ATPases, including representatives from the major families (P-type, V-type, F-type, and ABC transporters).
-
Compare the IC50 values obtained for each ATPase. A significantly lower IC50 for one ATPase over others indicates selectivity.
Cell-Based Assays
These assays evaluate the effect of the inhibitor in a more physiologically relevant context.
Objective: To confirm the inhibitor's activity on its target within a cellular environment.
Methodology:
-
Cell Culture: Culture a cell line that expresses the target ATPase at a significant level.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor.
-
Functional Readout: Measure a cellular process that is dependent on the activity of the target ATPase. Examples include:
-
For V-ATPase inhibitors (like Bafilomycin A1): Measure the acidification of intracellular compartments (e.g., lysosomes) using pH-sensitive dyes.[10]
-
For Na+/K+-ATPase inhibitors (like Ouabain): Measure the intracellular concentrations of Na+ and K+ ions or assess changes in cell viability in cell lines known to be sensitive to Na+/K+-ATPase inhibition.
-
For mitochondrial F1Fo-ATPase inhibitors (like Oligomycin): Measure changes in cellular oxygen consumption rate (OCR) using extracellular flux analysis, or assess changes in mitochondrial membrane potential.
-
-
Data Analysis: Determine the concentration of the inhibitor that produces a half-maximal effect on the measured cellular function.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for ATPase inhibitor validation.
References
- 1. Bafilomycin A1 | H+-ATPase | Tocris Bioscience [tocris.com]
- 2. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ouabain | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 7. Ouabain | Na+/K+ ATPase Inhibitors: R&D Systems [rndsystems.com]
- 8. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
Standard Operating Procedure: A-26771B Disposal
This document provides mandatory procedures for the safe handling and disposal of A-26771B, a potent, synthetic prostaglandin E2 (PGE2) analog. Adherence to this protocol is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety Precautions
This compound is a biologically active compound with high potency. All handling and disposal steps must be performed within a certified chemical fume hood. Personnel must wear the following minimum Personal Protective Equipment (PPE):
-
Nitrile or neoprene gloves (double-gloving recommended)
-
Chemical splash goggles and a full-face shield
-
Impermeable laboratory coat
-
Appropriate respiratory protection may be required for handling powders or aerosols.
Step-by-Step Disposal Protocol
This procedure outlines the chemical inactivation of this compound prior to final disposal. Direct disposal of active this compound into laboratory drains or as regular chemical waste is strictly prohibited.
-
Segregate Waste: Collect all waste streams contaminated with this compound separately. This includes concentrated solutions, dilute aqueous waste, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE.
-
Prepare for Inactivation: Working in a chemical fume hood, prepare the inactivation solution as described in the experimental protocol (Section 4.0).
-
Inactivate Liquid Waste:
-
For each volume of this compound waste solution, slowly add 10 volumes of the freshly prepared 2 M sodium hydroxide (NaOH) inactivation solution.
-
Stir the resulting mixture at room temperature for a minimum of 12 hours to ensure complete hydrolysis and inactivation.
-
-
Neutralize: After the inactivation period, slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 using 1 M hydrochloric acid (HCl). Monitor the pH closely using a calibrated pH meter.
-
Final Disposal:
-
Liquid Waste: The neutralized, inactivated solution can be collected in a designated aqueous hazardous waste container for disposal through the institution's licensed hazardous waste management provider.
-
Solid Waste: All contaminated solids (gloves, pipette tips, empty vials) must be placed in a clearly labeled, sealed hazardous waste container designated for "this compound Solid Waste" and disposed of via incineration.
-
Quantitative Disposal Parameters
The following table summarizes the key quantitative parameters for the successful inactivation of this compound.
| Parameter | Value | Unit | Notes |
| Inactivation Reagent | Sodium Hydroxide (NaOH) | - | Reagent-grade |
| Reagent Concentration | 2 | M | Must be freshly prepared |
| Waste-to-Reagent Ratio | 1:10 | v/v | e.g., 10 mL waste to 100 mL reagent |
| Minimum Inactivation Time | 12 | Hours | With continuous stirring |
| Final pH Range | 6.0 - 8.0 | - | Post-neutralization with 1 M HCl |
| Max. Container Volume | 4 | L | For collecting neutralized waste |
Experimental Protocol: Chemical Inactivation of this compound
Objective: To hydrolyze the ester moiety of this compound, rendering it biologically inactive.
Materials:
-
This compound contaminated waste
-
Sodium Hydroxide (NaOH), pellets or beads
-
Hydrochloric Acid (HCl), concentrated
-
Deionized (DI) Water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate glass beaker or flask
Methodology:
-
Prepare 2 M NaOH Solution:
-
Carefully weigh 80 grams of NaOH pellets.
-
In a 1 L volumetric flask, add approximately 500 mL of DI water.
-
Slowly add the NaOH pellets to the water while stirring. The reaction is exothermic; use a borosilicate glass flask and cool the solution in an ice bath as needed.
-
Once the NaOH is fully dissolved and the solution has cooled to room temperature, add DI water to the 1 L mark.
-
-
Perform Inactivation:
-
Measure the volume of the this compound waste to be inactivated.
-
Transfer the waste to a suitable container (e.g., a beaker 20x larger than the waste volume).
-
Calculate the required volume of 2 M NaOH solution (10x the waste volume).
-
Slowly add the 2 M NaOH solution to the waste while stirring.
-
Cover the container (e.g., with Parafilm) and allow it to stir at room temperature for at least 12 hours.
-
-
Perform Neutralization:
-
Prepare a 1 M HCl solution by diluting concentrated HCl.
-
Place the inactivated solution on a stir plate and immerse a calibrated pH probe.
-
Slowly add 1 M HCl dropwise until the pH of the solution stabilizes between 6.0 and 8.0.
-
The solution is now ready for collection in the designated hazardous waste container.
-
Waste Stream Management Workflow
The following diagram illustrates the decision-making process for managing different forms of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste streams.
Essential Safety and Logistical Information for Handling A-26771B
Disclaimer: As "A-26771B" does not correspond to a publicly documented chemical, this guide is based on best practices for handling novel or uncharacterized potent compounds. A compound-specific risk assessment must be conducted before any handling occurs.
Hazard Identification and Risk Assessment
Before commencing any work with a new chemical entity, a comprehensive risk assessment is mandatory.[1] This process should include:
-
Hazard Identification: Determine the potential health and physical hazards. For an uncharacterized substance, it's prudent to assume it is hazardous.[2]
-
Exposure Assessment: Evaluate how, how much, and for how long individuals may be exposed.[3]
-
Risk Characterization: Combine the hazard and exposure assessments to determine the overall risk and the necessary control measures.[4]
For novel compounds, a conservative approach is essential, treating the substance as potentially highly toxic, carcinogenic, and mutagenic.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[6] The following table outlines recommended PPE for handling potent compounds.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
|---|---|---|
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation.[6][7] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required.[6] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[6] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile or neoprene gloves.[5] Change the outer pair immediately upon contamination.[6] |
| Body Protection | Disposable Coveralls | Materials like Tyvek® provide protection against chemical splashes and dust.[6] |
| Dedicated Lab Coat | Should be worn over personal clothing and be professionally laundered or disposable.[6] | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn for additional protection.[5][6] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[6] |
Operational Plan: A Step-by-Step Workflow
A systematic workflow ensures that all safety precautions are taken in the correct sequence.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.[6]
Disposal Plan
Proper management of chemical waste is critical for safety and regulatory compliance.
-
Segregation: Keep solid and liquid waste separate.[8] Do not mix incompatible chemicals in the same waste container.[9]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name, date, and responsible researcher's contact information.[10][11]
-
Containers: Use leak-proof containers that are chemically compatible with the waste. For instance, acids should not be stored in metal containers.[9] Fill containers to no more than 90% capacity.[9]
-
Storage: Store hazardous waste in a designated, secure area with secondary containment.[9]
-
Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed waste hauler.[12][13] Maintain accurate records of all disposed waste.[6][12]
Hypothetical Signaling Pathway
In drug development, a compound's effect on cellular signaling is a key area of investigation. The following diagram illustrates a hypothetical pathway where this compound could act as an inhibitor.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. twu.edu [twu.edu]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. benchchem.com [benchchem.com]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
